molecular formula C49H102ClN B1330003 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride CAS No. 52467-63-7

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride

Cat. No.: B1330003
CAS No.: 52467-63-7
M. Wt: 740.8 g/mol
InChI Key: FAGMGMRSURYROS-UHFFFAOYSA-M
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Description

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is a useful research compound. Its molecular formula is C49H102ClN and its molecular weight is 740.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trihexadecyl(methyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGMGMRSURYROS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H102ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029374
Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride
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Molecular Weight

740.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid
Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1)
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CAS No.

52467-63-7, 71060-72-5
Record name Tricetylmethylammonium chloride
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Record name Tricetylmonium chloride
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Record name Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1)
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Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride
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Record name TRICETYLMONIUM CHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

CAS 52467-63-7 mechanism of action as a surfactant

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Surfactant Mechanism of Action of Tricetylmethylammonium Chloride (CAS 52467-63-7)

Executive Summary

Molecular Architecture: The Foundation of Surfactancy

The surfactant properties of Tricetylmethylammonium chloride originate from its distinct amphiphilic structure. The molecule, also known by its IUPAC name N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride, is comprised of two key components: a hydrophilic "head" and a hydrophobic "tail".[1]

  • Hydrophilic Headgroup: The head consists of a positively charged quaternary ammonium group (-N+(CH₃)-). The permanent cationic charge makes it highly polar and readily interactive with water and other polar solvents. This positive charge is a defining feature of its class and is crucial for its interaction with negatively charged surfaces.[2]

  • Hydrophobic Tail: The tail is exceptionally bulky, composed of three long hexadecyl (C16) alkyl chains. These long hydrocarbon chains are nonpolar and are repelled by water, leading them to seek out non-aqueous environments or to self-aggregate to minimize contact with water.[1]

This duality within a single molecule drives its behavior at interfaces and in solution.

cluster_molecule Tricetylmethylammonium Chloride Structure Head Hydrophilic Head (Quaternary Ammonium) -N+(CH₃)- Tail Hydrophobic Tails (3 x C16 Alkyl Chains) Head->Tail Amphiphilic Nature

Caption: Molecular structure of Tricetylmethylammonium chloride.

The Core Mechanism: Reduction of Surface Tension

In an aqueous environment, water molecules exhibit strong cohesive forces, particularly at the surface, creating a phenomenon known as surface tension. When Tricetylmethylammonium chloride is introduced into water at low concentrations, its amphiphilic molecules migrate to the air-water interface.

The surfactant orients itself strategically:

  • The hydrophilic quaternary ammonium headgroup remains immersed in the aqueous phase, maintaining favorable polar interactions.

  • The three hydrophobic alkyl tails are repelled by the water and project out of the water phase into the air.

This molecular arrangement disrupts the cohesive hydrogen bonding network between surface water molecules. The upward force exerted by the hydrophobic tails seeking to escape the water counteracts the downward pull experienced by the surface water molecules, thereby reducing the surface tension.[3] This reduction in surface tension is the fundamental principle behind its action as a wetting agent, emulsifier, and dispersant.

cluster_interface Air-Water Interface cluster_surfactant Surfactant Orientation Air Air (Nonpolar) Water Water (Polar) p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4

Caption: Surfactant alignment at the air-water interface.

Self-Assembly: Micelle Formation and the Critical Micelle Concentration (CMC)

As the concentration of Tricetylmethylammonium chloride in an aqueous solution increases, the air-water interface becomes saturated with surfactant monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), a spontaneous self-assembly process occurs.[1][4] The individual surfactant molecules (monomers) aggregate to form spherical structures called micelles.[1]

In a micelle:

  • The hydrophobic tails turn inward, creating a nonpolar, oil-like core that is shielded from the water.

  • The hydrophilic headgroups form the outer surface (the corona) of the sphere, remaining in contact with the surrounding aqueous environment.

Due to the positive charge on the headgroups, electrostatic repulsion between them influences the size, shape, and stability of the micelles.[5] The formation of micelles is a critical phenomenon as it is responsible for the detergent and solubilizing properties of surfactants. The oily core of the micelle can encapsulate and solubilize nonpolar substances like oils and greases, allowing them to be dispersed in water.

cluster_micelle Micelle Structure in Water A + A->center B + B->center C + C->center D + D->center E + E->center F + F->center G + G->center H + H->center

Caption: Diagram of a cationic micelle in an aqueous solution.

Key Performance Parameters: CMC and HLB

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that defines the efficiency of a surfactant. It is the concentration at which micelles begin to form, and it corresponds to the point where properties of the solution, such as surface tension, conductivity, and osmotic pressure, show an abrupt change.[4] A lower CMC value indicates a more efficient surfactant, as less of it is needed to saturate interfaces and form micelles.

While the specific CMC of Tricetylmethylammonium chloride is not documented in the provided search results, the CMC of a related single-chain cationic surfactant, cetyltrimethylammonium chloride (CTAC, C16), has been reported to be approximately 1.58 mM.[6] It is important to note that the presence of three long alkyl chains in Tricetylmethylammonium chloride would significantly increase its hydrophobicity, likely resulting in a much lower CMC compared to its single-chain counterpart.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic.[7][8] The HLB value helps in selecting the right surfactant for a specific application, such as creating an oil-in-water (o/w) or water-in-oil (w/o) emulsion.[9]

  • Low HLB (1-8): More lipophilic, tend to form w/o emulsions.

  • High HLB (12-18): More hydrophilic, tend to form o/w emulsions.

The HLB for Cetrimonium Chloride (a single C16 chain QAC) is noted as 15, indicating it is quite hydrophilic.[9] Given the substantial hydrophobic contribution of the three C16 chains, it is plausible that the HLB of Tricetylmethylammonium chloride would be lower than that of single-chain QACs, making it a potent emulsifier for various systems.

ParameterDescriptionSignificance in Formulation
CMC Concentration at which micelles form.Indicates surfactant efficiency; lower CMC is often more desirable.
HLB A measure of the hydrophilic/lipophilic nature.Guides selection for emulsifying specific oil phases (o/w vs. w/o).

The Role of the Cationic Headgroup

The permanent positive charge of the quaternary ammonium headgroup imparts several key characteristics to Tricetylmethylammonium chloride:

  • Antimicrobial and Biocidal Activity: QACs are effective antimicrobial agents. The positively charged headgroup adsorbs to the negatively charged cell membranes of bacteria and other microbes.[10][11] This interaction disrupts the membrane, leading to the leakage of cellular contents and cell death.

  • Surface Interaction: The cationic nature allows it to bind strongly to negatively charged surfaces, such as hair, skin, and certain minerals. This property is leveraged in personal care products like hair conditioners, where it provides a smoothing and anti-static effect.[2]

  • Formulation Compatibility: Cationic surfactants like this one are generally incompatible with anionic surfactants, as they can form an insoluble complex, causing them to precipitate out of solution. However, they are often compatible with non-ionic and other cationic surfactants.

Experimental Protocols for Surfactant Characterization

To empirically determine the surfactant properties of Tricetylmethylammonium chloride, the following established protocols are recommended.

Determination of CMC by Tensiometry

Principle: This method measures the surface tension of a solution as a function of surfactant concentration. Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection on the resulting curve.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Tricetylmethylammonium chloride (e.g., 10 mM) in deionized water. Gentle heating may be required for dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 1 µM to 10 mM).

  • Instrumentation: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method). Calibrate the instrument with deionized water (surface tension ~72 mN/m at 25°C).[12]

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Allow each solution to equilibrate before taking a reading.

  • Data Analysis: Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. The CMC is the concentration at the intersection of the two linear portions of the curve.

cluster_workflow Tensiometry Workflow for CMC Determination prep Prepare Stock & Dilutions cal Calibrate Tensiometer prep->cal measure Measure Surface Tension of each dilution cal->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC at inflection point plot->cmc

Caption: Workflow for CMC determination using tensiometry.

Determination of CMC by Conductometry

Principle: This method is suitable for ionic surfactants. The conductivity of the solution is plotted against surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the monomers aggregate into micelles. While the micelles are charged, their mobility is lower than that of the individual ions, resulting in a change (a decrease) in the slope of the conductivity versus concentration plot.

Methodology:

  • Solution Preparation: Prepare a series of solutions of Tricetylmethylammonium chloride in deionized water, similar to the tensiometry method.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement: Measure the specific conductance of each solution, ensuring thermal equilibrium is reached for each measurement.

  • Data Analysis: Plot specific conductance versus surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the point where these two lines intersect.[5]

Experimental Estimation of Required HLB

Principle: The required HLB of an oil phase can be determined by preparing a series of emulsions with surfactant blends of varying known HLB values. The HLB of the blend that produces the most stable emulsion is considered the required HLB of the oil.

Methodology:

  • Select Surfactant Pair: Choose two surfactants with known HLB values, one high and one low (e.g., a Span® and a Tween®).

  • Prepare Surfactant Blends: Prepare a series of blends of the two surfactants to achieve a range of HLB values (e.g., from 8 to 16 in increments of 1).

  • Prepare Emulsions: For each surfactant blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 10:90). The oil phase would be the substance you wish to emulsify.

  • Homogenization: Subject each mixture to the same high-shear homogenization process to form the emulsions.

  • Stability Assessment: Observe the emulsions over time (e.g., 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.

  • Determine Optimal HLB: The HLB of the surfactant blend that produced the most stable emulsion is the required HLB for that oil phase under those conditions.[8]

Conclusion

Tricetylmethylammonium chloride (CAS 52467-63-7) is a cationic surfactant whose mechanism of action is dictated by its amphiphilic nature, characterized by a polar quaternary ammonium headgroup and a substantial nonpolar tail composed of three C16 alkyl chains. This structure enables it to effectively reduce surface tension, self-assemble into micelles above its CMC, and function as an emulsifying, wetting, and antimicrobial agent. While specific quantitative data for this molecule remains elusive in readily accessible literature, its behavior can be confidently predicted based on the established principles of physical chemistry and the properties of analogous quaternary ammonium compounds. The experimental protocols detailed herein provide a clear path for researchers to empirically determine its CMC, HLB, and other performance-critical parameters, thereby enabling its effective application in drug development and other advanced formulations.

References

  • Khan, I., et al. (2019). Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes. PMC - NIH. [Link]

  • TRUNNANO. Tricetylmonium chioride CAS 52467-63-7. [Link]

  • Li, G., et al. (2021). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PMC - PubMed Central. [Link]

  • Pharmacy in-depth. (2023). Surfactants and its mechanism of action. YouTube. [Link]

  • CAS Common Chemistry. Tricetylmethylammonium chloride. [Link]

  • The American Cleaning Institute (ACI). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. [Link]

  • Agilent. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • International Journal of Applied Research. (2017). Synthesis, characterization and applications of some novel cationic surfactants. [Link]

  • MDPI. (2020). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. [Link]

  • Wikipedia. Quaternary ammonium cation. [Link]

  • IPC. (2022). An Easy Guide to Understanding How Surfactants Work. [Link]

  • ResearchGate. (2022). Hydrophilic-Lipophilic Balance (HLB) Correlation Method for the Selection of Ionic Liquid Surfactant Modifiers of the Viscosity and Emulsion Stability of Heavy Oils. [Link]

  • Biolin Scientific. (2023). What are surfactants and how do they work?. [Link]

  • ResearchGate. (2023). Synthesis and Surface Properties of N,N-Dimethyl-N-dodecyl Polyoxyethylene Amine-Based Surfactants: Amine Oxide, Betaine and Sulfobetaine. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Lauryl Trimethyl Ammonium Surfactants with New Counteranion Types. [Link]

  • MDPI. (2023). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. [Link]

  • PMC - NIH. (2023). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. [Link]

  • ResearchGate. (2023). Synthesis and surface-active properties of trimeric-type anionic surfactants derived from tris(2-aminoethyl)amine. [Link]

  • ResearchGate. (2023). Synthesis and Surface Properties Study of a Series of Cationic Surfactants with Different Hydrophobic Chain Lengths. [Link]

  • PubMed. (2010). Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing. [Link]

  • ResearchGate. (2018). Critical micelle concentrations of cetyltrimethylammonium chloride and their influence on the periodic structure of mesoporous silica. [Link]

  • SlidePlayer. Hydrophilic-Lipophilic Balance (HLB). [Link]

  • ResearchGate. (2020). Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. [Link]

  • MDPI. (2020). Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. [Link]

  • ResearchGate. (2018). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. [Link]

  • Google Patents. US20150217247A1 - Surfactant composition with low dynamic surface tension.
  • ResearchGate. (2022). The Effects of Emulsifiers and Emulsion Formulation Types on Dermal and Transdermal Drug Delivery. [Link]

  • Stepan Company. (2018). Hydrophilic Lipophilic Balance Tech Video. YouTube. [Link]

Sources

Navigating the Terrain of Quaternary Ammonium Compounds: A Technical Guide to Trihexadecylmethylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Trihexadecylmethylammonium chloride, a quaternary ammonium compound, is a valuable tool in the arsenal of researchers and formulation scientists. Its utility as a cationic surfactant makes it relevant in various applications, from a component in drug delivery systems to a disinfectant and biocide. However, its potent chemical properties demand a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth exploration of the safety data and handling procedures for Trihexadecylmethylammonium chloride, moving beyond a simple recitation of safety data sheet (SDS) information to offer a practical and scientifically grounded perspective for laboratory and development settings.

The Chemical and Hazard Profile of Trihexadecylmethylammonium Chloride

Trihexadecylmethylammonium chloride is a cationic surfactant, meaning its hydrophilic head is positively charged. This charge is key to its functionality but also contributes to its biological and environmental hazards. It is crucial to internalize the nature of these hazards to foster a proactive safety culture.

Hazard Identification and Classification

Trihexadecylmethylammonium chloride is classified as a hazardous substance.[1] The primary dangers associated with this compound are its corrosivity, toxicity, and environmental impact.[2]

Hazard Statements:

  • H302: Harmful if swallowed. [2]

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage. [2]

  • H410: Very toxic to aquatic life with long lasting effects. [2]

The signal word for this chemical is "Danger" .[2][3]

These classifications underscore the critical need for stringent handling protocols. The corrosivity (H314) indicates that the substance can cause irreversible damage to skin and eyes upon contact.[2] Its toxicity via dermal contact (H311) is a significant concern, as accidental spills on unprotected skin can lead to systemic effects. Furthermore, its high aquatic toxicity (H410) necessitates careful disposal procedures to prevent environmental contamination.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of Trihexadecylmethylammonium chloride is fundamental to its safe handling and storage.

PropertyValueSource
Appearance White powder[2][4]
Odor Fishy[2]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[2][4]
Solubility Soluble in water[2]
Stability Stable under normal conditions. Unstable in alkaline solution.[4]
Incompatibilities Strong oxidizing agents[3][4]

Its hygroscopic nature is a key consideration for storage.[2][4] Absorption of moisture can lead to caking of the powder and may affect its chemical stability and reactivity.

Engineering and Personal Protective Controls: A Multi-Layered Approach to Safety

A robust safety strategy for handling Trihexadecylmethylammonium chloride relies on a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: All handling of Trihexadecylmethylammonium chloride powder should be conducted in a well-ventilated area.[3][4] A chemical fume hood is essential to prevent the inhalation of any dust particles.[2][3]

  • Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any area where this chemical is handled.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are required.[4] Given the severe eye damage this chemical can cause, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique must be followed to avoid contaminating the skin.

    • Protective Clothing: A lab coat is the minimum requirement. For tasks with a higher risk of skin contact, chemical-resistant aprons or coveralls should be worn.[4]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.[4]

The following diagram illustrates the hierarchy of controls for safely handling Trihexadecylmethylammonium chloride.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Trihexadecylmethylammonium Chloride Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilation) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for handling hazardous chemicals.

Standard Operating Procedures for Handling and Storage

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risk.

Safe Handling
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][6]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly after handling.[7]

  • Grounding: When transferring large quantities, take precautionary measures against static discharge.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[3][4]

Storage

Proper storage is essential to maintain the integrity of the chemical and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5][6]

  • Environment: Store in a cool, dry area away from direct sunlight and heat.[4][5] The hygroscopic nature of the compound makes a dry environment particularly important.[2][4]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[3][4]

  • Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[7]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE as described in Section 2.2.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.[1][3]

    • Clean the spill area with a suitable decontamination solution and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately and call for emergency response.

    • Isolate the spill area and prevent entry.

    • Only trained personnel with appropriate PPE should attempt to clean up the spill.

The following flowchart outlines the emergency response for an accidental spill.

Spill_Response_Workflow cluster_1 Emergency Spill Response for Trihexadecylmethylammonium Chloride Spill Spill Occurs Assess Assess the Spill (Minor or Major?) Spill->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor MajorSpill Major Spill Procedure Assess->MajorSpill Major PPE Don Appropriate PPE MinorSpill->PPE Evacuate Evacuate Area MajorSpill->Evacuate Notify Notify Emergency Response Evacuate->Notify Contain Contain and Clean Up Spill (Avoid Dust Generation) PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Emergency response workflow for a chemical spill.

Experimental Protocol: Preparation of a 10 mM Aqueous Solution

This protocol provides a step-by-step guide for the safe preparation of a 10 mM aqueous solution of Trihexadecylmethylammonium chloride.

Materials:

  • Trihexadecylmethylammonium chloride (solid)

  • Deionized water

  • Volumetric flask with stopper

  • Analytical balance

  • Spatula

  • Weighing paper

  • Magnetic stirrer and stir bar

  • Appropriate PPE (lab coat, chemical safety goggles, face shield, chemical-resistant gloves)

Procedure:

  • Preparation and PPE: Before starting, ensure the work area is clean and uncluttered. Don all required PPE. The entire procedure should be performed in a chemical fume hood.

  • Calculation: Calculate the mass of Trihexadecylmethylammonium chloride required to prepare the desired volume of a 10 mM solution. (Molecular Weight: ~320.0 g/mol )

  • Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh the calculated amount of Trihexadecylmethylammonium chloride onto the weighing paper using a clean spatula. Avoid generating dust.

  • Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add a magnetic stir bar to the flask. Fill the flask approximately halfway with deionized water.

  • Mixing: Place the volumetric flask on a magnetic stirrer and stir until the solid is completely dissolved.

  • Final Volume: Once the solid is dissolved, carefully add deionized water to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly with the name of the chemical, concentration, date of preparation, and your initials.

  • Waste Disposal: Dispose of any contaminated weighing paper and other disposable materials in the appropriate solid chemical waste container.

Conclusion

Trihexadecylmethylammonium chloride is a valuable chemical for various research and development applications. However, its significant hazards necessitate a comprehensive and proactive approach to safety. By understanding its chemical properties, implementing robust engineering and personal protective controls, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the benefits of this compound while minimizing risks to themselves and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hexadecyltrimethylammonium chloride, 99%. [Link]

  • PubChem. (n.d.). Hexadecyltrimethylammonium chloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Trihexylmethylammonium chloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tridodecylmethylammonium chloride. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. [Link]

  • Open Research Africa. (2021). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water. [Link]

  • Ataman Kimya. (n.d.). Trimethylammonium Chloride. [Link]

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An In-depth Technical Guide to the Solubility of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, a quaternary ammonium salt (QAS) characterized by three long alkyl chains, presents a unique solubility profile critical to its application in specialized formulations, including drug delivery systems and advanced material science. This technical guide provides a comprehensive analysis of its expected solubility in a range of organic solvents. In the absence of extensive publicly available empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds and fundamental chemical principles to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is provided to empower researchers in generating precise data for their specific applications.

Introduction and Chemical Identity

This compound, which can also be referred to as tri(hexadecyl)methylammonium chloride, is a cationic surfactant. Its structure comprises a central nitrogen atom bonded to three hexadecyl (C16) chains and one methyl group, with a chloride anion providing charge neutrality. This molecular architecture, featuring a small, charged "head" and a large, nonpolar "tail," dictates its amphiphilic nature and, consequently, its solubility behavior.

Quaternary ammonium salts are known for a wide array of applications, including as surfactants, disinfectants, and phase transfer catalysts.[1][2] The specific structure of tri(hexadecyl)methylammonium chloride, with its substantial hydrophobic character, suggests potential utility in systems requiring the solubilization of nonpolar substances within non-aqueous environments or as a stabilizer in complex emulsions.

Due to the specialized nature of this compound, there is a notable scarcity of published quantitative solubility data. This guide, therefore, aims to bridge this gap by providing a theoretical framework for predicting its solubility and a practical methodology for its empirical determination.

Physicochemical Properties

To understand the solubility of a compound, it is essential to first characterize its fundamental properties.

PropertyValue/DescriptionSource
IUPAC Name N,N-dihexadecyl-N-methyl-1-hexadecanaminium chloride-
Common Name Tri(hexadecyl)methylammonium chloride-
Molecular Formula C₄₉H₁₀₂NClCalculated
Molecular Weight 752.8 g/mol Calculated
Structure A quaternary ammonium cation with three C16 alkyl chains and one methyl group, and a chloride anion.-

Theoretical Solubility Profile

The solubility of a salt in organic solvents is governed by the interplay between the lattice energy of the salt and the solvation energy of its ions.[3] For this compound, the large, nonpolar alkyl chains are the dominant feature, suggesting that its solubility will be significantly different from that of QAS with shorter chains.

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[4]

Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents can engage in hydrogen bonding and have high dielectric constants, which facilitate the dissolution of ionic compounds. For many common QAS, solubility in these solvents is high.[3] However, the three long hexadecyl chains of the target molecule create a significant steric hindrance around the cationic head and introduce a vast nonpolar character.

  • Prediction: Moderate to low solubility. While the polar head can interact with the solvent, the energy required to solvate the large, nonpolar tail may not be sufficiently compensated, leading to limited solubility compared to QAS with shorter alkyl chains.

Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents possess high dipole moments, allowing them to effectively solvate cations, but they lack the ability to donate hydrogen bonds to solvate the chloride anion as effectively as protic solvents.

  • Prediction: Moderate solubility. The strong ion-dipole interactions between the solvent and the cationic head will promote dissolution. The solubility in solvents like DMSO and acetone is expected to be higher than in highly structured hydrogen-bonding networks like water. Studies on similar amphiphilic ionic liquids have shown good solubility in DMSO and methanol.[4]

Solubility in Halogenated Solvents (e.g., Chloroform, Dichloromethane)

These solvents have a moderate polarity and are effective at dissolving large organic molecules. For many salts, including some QAS, chloroform is a good solvent.

  • Prediction: High solubility. The dominant lipophilic character of the tri(hexadecyl)methylammonium cation suggests favorable interactions with these solvents. The large, "soft" cation can be effectively solvated by the polarizable solvent molecules.

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Nonpolar solvents lack the ability to effectively solvate the charged ionic head of the QAS. Therefore, the dissolution of ionic compounds in these solvents is generally very low.

  • Prediction: Insoluble or sparingly soluble. The energy required to overcome the crystal lattice energy of the salt is unlikely to be met by the weak van der Waals forces offered by these solvents.[3] While the long alkyl chains have an affinity for these solvents, the ionic head's incompatibility will likely prevent significant dissolution.

Summary of Predicted Solubility

The following table provides a qualitative prediction of the solubility of this compound in various organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to LowSteric hindrance and large nonpolar character limit the effectiveness of hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetoneModerateStrong ion-dipole interactions with the cationic head.
Halogenated Chloroform, DichloromethaneHighFavorable interactions with the large, lipophilic cation.
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleInsufficient solvation of the ionic head.[3]

Factors Influencing Solubility

Several factors can be manipulated to alter the solubility of this compound.

Temperature

For most solid solutes dissolving in a liquid solvent, the solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution. This is particularly relevant for overcoming the strong lattice energy of the salt.

Solvent Polarity

As discussed in the theoretical profile, solvent polarity is a key determinant. A systematic approach to formulation would involve screening a range of solvents with varying polarity to identify the optimal medium.

Presence of Other Solutes

The presence of other substances in the solution can impact solubility through mechanisms such as the common-ion effect or by altering the properties of the solvent medium.[4]

Experimental Protocol for Solubility Determination

Given the lack of published data, an empirical determination of solubility is essential for any research or development application. The following protocol describes a robust method for determining the solubility of this compound in an organic solvent of choice.

Principle

This method is based on the gravimetric analysis of a saturated solution. A supersaturated solution is prepared and allowed to equilibrate at a constant temperature. An aliquot of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest (analytical grade or higher)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Calibrated pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Add an excess amount of the solute to a known volume of the solvent in a glass vial. The amount of excess should be visually apparent as undissolved solid.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure that the solution reaches saturation.

  • Sample Collection:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw an aliquot (e.g., 1-5 mL) of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

    • Immediately pass the aliquot through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered aliquot.

    • Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of the solute, or in a vacuum desiccator.

    • Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

    Solubility (g / 100 g of solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of vial + aliquot) - (Mass of vial + residue)] * 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent prep2 Seal vial prep1->prep2 equil1 Incubate at constant temperature with shaking (24-48h) prep2->equil1 equil2 Allow excess solid to settle (≥2h) equil1->equil2 sample1 Draw supernatant with a pre-warmed pipette equil2->sample1 sample2 Filter through a 0.22 µm syringe filter into a pre-weighed vial sample1->sample2 analysis1 Weigh the filtered aliquot sample2->analysis1 analysis2 Evaporate solvent to dryness analysis1->analysis2 analysis3 Weigh the residue (constant mass) analysis2->analysis3 calc Calculate Solubility (g/100g solvent) analysis3->calc

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This compound is a quaternary ammonium salt with a significant hydrophobic character due to its three long alkyl chains. While empirical data on its solubility in organic solvents is scarce, a theoretical analysis based on its structure and the properties of analogous compounds predicts high solubility in halogenated solvents like chloroform, moderate solubility in polar aprotic solvents such as DMSO and acetone, and low solubility in polar protic and nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable method to obtain the precise solubility data necessary for formulation and other applications.

References

  • PubChem. Hexadecyltrimethylammonium chloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubMed. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. [Link]

  • ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. [Link]

  • MDPI. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. [Link]

  • ACS Publications. Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. [Link]

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In-Depth Technical Guide: Thermogravimetric Analysis of Methyltripalmitylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Thermal Landscape of a Complex Quaternary Ammonium Salt

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is paramount. Methyltripalmitylammonium chloride (MTPAC), a quaternary ammonium salt with three long C16 alkyl chains and a methyl group, presents a unique thermal profile due to its complex structure. This guide provides an in-depth technical exploration of the thermogravimetric analysis (TGA) of MTPAC, offering not just a procedural outline but a foundational understanding of the principles governing its thermal decomposition. By delving into the causality behind experimental choices and elucidating the likely decomposition pathways, this document aims to equip the reader with the expertise to conduct and interpret the TGA of MTPAC and similar long-chain quaternary ammonium compounds with scientific rigor.

Introduction to Methyltripalmitylammonium Chloride and the Imperative of Thermal Analysis

Methyltripalmitylammonium chloride is a cationic surfactant characterized by a central nitrogen atom covalently bonded to three palmitoyl (C16) chains and one methyl group, with a chloride anion providing charge neutrality. Its amphipathic nature, conferred by the hydrophilic quaternary ammonium head and the lipophilic alkyl chains, makes it a candidate for various applications, including as a stabilizer in lipid-based drug delivery systems, a phase transfer catalyst, and a component in the formulation of personal care products.

The thermal stability of MTPAC is a critical parameter that dictates its suitability for manufacturing processes, storage conditions, and end-use applications where it might be subjected to elevated temperatures. Thermogravimetric analysis is an essential technique for characterizing this stability. TGA provides quantitative information about the mass changes in a material as a function of temperature or time in a controlled atmosphere. This data is invaluable for determining the onset of decomposition, identifying distinct degradation stages, and predicting the material's lifespan at various temperatures.

The Theoretical Underpinnings of MTPAC's Thermal Decomposition

The thermal degradation of quaternary ammonium salts is a complex process that can proceed through several pathways, primarily Hofmann elimination and nucleophilic substitution (S N 2). The prevalence of each pathway is influenced by the structure of the cation and the nature of the counter-ion.

  • Hofmann Elimination: This E2 elimination reaction is favored when a β-hydrogen is present on one of the alkyl substituents. The chloride anion, acting as a base, abstracts a proton from the carbon adjacent to the nitrogen, leading to the formation of an alkene, a tertiary amine, and hydrogen chloride. Given the three long palmitoyl chains in MTPAC, there are numerous β-hydrogens available, making Hofmann elimination a highly probable decomposition route. The steric hindrance caused by the bulky tri-palmityl arrangement may influence which β-hydrogen is abstracted.

  • Nucleophilic Substitution (S N 2): In this pathway, the chloride anion acts as a nucleophile and attacks one of the α-carbons of the alkyl groups attached to the nitrogen atom. This results in the displacement of a neutral tertiary amine and the formation of an alkyl chloride. For MTPAC, nucleophilic attack could occur on the methyl group or one of the palmitoyl chains. Attack on the less sterically hindered methyl group is generally more favorable, yielding methyl chloride and tripalmitoylamine.

For an asymmetric quaternary ammonium salt like MTPAC, a combination of these decomposition mechanisms is expected, leading to a multi-stage degradation profile in the TGA thermogram.

Experimental Protocol: A Self-Validating System for TGA of MTPAC

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of Methyltripalmitylammonium chloride.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and precise mass measurement (e.g., TA Instruments Q500 or similar).

  • Sample Pans: Platinum or alumina crucibles are recommended due to their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere to prevent oxidative decomposition.

  • Analytical Balance: A microbalance for accurate sample weighing.

Step-by-Step Experimental Workflow
  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and the balance is tared.

    • Perform temperature and mass calibrations according to the manufacturer's guidelines. For temperature calibration, certified magnetic standards (e.g., Curie point standards) or the melting points of pure metals like indium and zinc are recommended. Mass calibration should be verified using standard calibration weights.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of MTPAC into a clean, tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

    • Gently tap the crucible to ensure an even distribution of the sample at the bottom.

  • TGA Method Parameters:

    • Purge Gas: Set the nitrogen purge gas flow rate to 50-100 mL/min to maintain an inert atmosphere and efficiently remove gaseous decomposition products.

    • Equilibration: Equilibrate the sample at a temperature below its expected decomposition, for instance, at 30°C for 10 minutes, to ensure thermal stability before the analysis begins.

    • Heating Rate: A heating rate of 10 °C/min is a standard starting point for many analyses.[1] This rate provides a good balance between resolution and experiment time.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) up to a temperature where the sample has fully decomposed, for example, 600°C.

    • Data Acquisition: Record the mass, temperature, and time throughout the experiment.

Mandatory Visualization: Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibrate Calibrate TGA (Temperature & Mass) Weigh Weigh 5-10 mg MTPAC in TGA Crucible Calibrate->Weigh Load Load Sample into TGA Weigh->Load Equilibrate Equilibrate at 30°C for 10 min Load->Equilibrate Ramp Ramp Temperature to 600°C at 10°C/min under N2 Equilibrate->Ramp Record Record Mass vs. Temperature Ramp->Record Plot Plot TGA and DTG Curves Record->Plot Analyze Analyze Thermal Events (Onset, Peak, Mass Loss) Plot->Analyze

Caption: Experimental workflow for the thermogravimetric analysis of MTPAC.

Predicted Thermal Decomposition Profile of MTPAC

Data Presentation: Predicted Thermal Events for MTPAC

The following table summarizes the predicted thermal events for the decomposition of Methyltripalmitylammonium chloride under an inert atmosphere. These values are estimations based on the analysis of similar long-chain quaternary ammonium compounds and the proposed decomposition mechanisms.

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (DTG peak)Mass Loss (%)Proposed Gaseous Products
Stage 1 ~180 - 220~230~5-10%Methyl chloride (CH₃Cl)
Stage 2 ~250 - 350~320~80-90%1-Hexadecene (C₁₆H₃₂), Hydrogen chloride (HCl), and other hydrocarbon fragments
Causality Behind the Decomposition Stages
  • Stage 1: Nucleophilic Substitution of the Methyl Group The initial mass loss is likely attributed to the S N 2 attack of the chloride ion on the sterically least hindered methyl group. This results in the evolution of methyl chloride gas and the formation of the tertiary amine, tripalmitoylamine. The C-N bond to the methyl group is generally weaker than the C-N bonds to the longer alkyl chains, favoring its cleavage at a lower temperature.

  • Stage 2: Hofmann Elimination of the Palmitoyl Chains Following the initial decomposition, the remaining tripalmitoylamine and any unreacted MTPAC will undergo Hofmann elimination at higher temperatures. The chloride ion, or another basic species present, will abstract a β-hydrogen from one of the palmitoyl chains, leading to the formation of 1-hexadecene, a volatile alkene. The corresponding tertiary amine will also be formed. This process will continue until the complete decomposition of the organic material, leaving minimal residue under an inert atmosphere. The complexity of the decomposition in this stage is due to the multiple palmitoyl chains that can undergo elimination.

Mandatory Visualization: Proposed Decomposition Pathway

Decomposition_Pathway cluster_stage1 Stage 1: Nucleophilic Substitution cluster_stage2 Stage 2: Hofmann Elimination MTPAC Methyltripalmitylammonium Chloride (MTPAC) SN2 S N 2 Attack by Cl- MTPAC->SN2 ~180-220°C Hofmann Hofmann Elimination MTPAC->Hofmann Direct Decomposition Products1 Methyl Chloride (gas) + Tripalmitoylamine SN2->Products1 Products1->Hofmann ~250-350°C Products2 1-Hexadecene (gas) + HCl (gas) + Other Products Hofmann->Products2

Caption: Proposed thermal decomposition pathway for Methyltripalmitylammonium chloride.

Interpretation of TGA Data and Concluding Remarks

The TGA thermogram of MTPAC is expected to show a multi-step decomposition profile. The derivative of the TGA curve, the DTG (Derivative Thermogravimetry) curve, will be crucial for identifying the peak decomposition temperatures for each stage. The percentage mass loss in each step can be used to quantitatively assess the proposed decomposition mechanisms by comparing the experimental mass loss with the theoretical mass loss calculated from the stoichiometry of the reactions.

It is important to note that the actual decomposition profile may be influenced by factors such as impurities from the synthesis of MTPAC, the presence of residual solvents, and the specific experimental conditions.[3] For instance, the presence of water can affect the decomposition pathway. Therefore, careful sample preparation and precise control of the TGA experiment are essential for obtaining meaningful and reproducible results.

References

  • Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. Accessed January 27, 2026. [Link]

  • Synthesis and Evaluation of Novel Graphene Oxide-Based Comb-Polymer Viscosity Reducer for Heavy Oil. American Chemical Society. Accessed January 27, 2026. [Link]

  • Synthesis method of epoxypropyltrimethylammonium chloride.
  • Impact of Molecular Weight on the Thermal Stability and the Miscibility of Poly(ε-caprolactone)/Polystyrene Binary Blends. ResearchGate. Accessed January 27, 2026. [Link]

  • EFFECT OF HIGH MOLECULAR WEIGHT SURFACE ACTIVE AGENT ON HEAT TRANSFER IN POOL BOILING. Neliti. Accessed January 27, 2026. [Link]

  • Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride. ResearchGate. Accessed January 27, 2026. [Link]

  • Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. Accessed January 27, 2026. [Link]

  • Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. ResearchGate. Accessed January 27, 2026. [Link]

  • Mass vs. temperature trace determined via thermal gravimetric analysis... ResearchGate. Accessed January 27, 2026. [Link]

  • Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI. Accessed January 27, 2026. [Link]

  • Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. ResearchGate. Accessed January 27, 2026. [Link]

  • Fusion and Thermal Degradation Behavior of Symmetric Sulfur-Containing Quaternary Ammonium Bromides. PubMed. Accessed January 27, 2026. [Link]

  • A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80. National Institutes of Health. Accessed January 27, 2026. [Link]

  • Thermogravimetric analysis. Wikipedia. Accessed January 27, 2026. [Link]

  • Mechanism of Hofmann elimination and nucleophilic substitution degradation of quaternary ammonium groups. ResearchGate. Accessed January 27, 2026. [Link]

  • Quaternary Ammonium Salts- Hofmann Elimination. Chemistry LibreTexts. Accessed January 27, 2026. [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health. Accessed January 27, 2026. [Link]

  • High Resolution ThermoGravimetric Analysis - a new technique for obtaining superior analytical results. TA Instruments. Accessed January 27, 2026. [Link]

  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Royal Society of Chemistry. Accessed January 27, 2026. [Link]

  • Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. PubMed. Accessed January 27, 2026. [Link]

  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. National Institutes of Health. Accessed January 27, 2026. [Link]

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  • Synthesis and characterization of acrylamide/(3-acrylamidopropyl) trimethyl ammonium chloride solution and acrylamide/Na-montmorillonite hydrogels via controlled radical polymerization for use as high-temperature and high-salinity oil reservoirs. ResearchGate. Accessed January 27, 2026. [Link]

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Methodological & Application

Application Notes and Protocols: Harnessing Arquad 316 for the Synthesis of Advanced Mesoporous Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Mesoporous materials, characterized by their high surface area and tunable pore sizes (2-50 nm), are at the forefront of innovations in catalysis, separation, and notably, advanced drug delivery systems. The synthesis of these materials is a meticulously controlled process, heavily reliant on the use of structure-directing agents, or templates, to orchestrate the assembly of inorganic precursors into a porous network. This document provides a detailed guide to the application of Arquad 316, a long-chain quaternary ammonium compound, as a templating agent in the synthesis of mesoporous silica. We will delve into the mechanistic underpinnings of template-directed synthesis, provide robust experimental protocols, and discuss the characterization and potential applications of the resulting materials, with a particular focus on their utility in drug development.

Introduction: The Architecture of Mesoporous Materials

Mesoporous materials are a class of nanomaterials defined by a network of pores with diameters ranging from 2 to 50 nanometers. This unique porosity endows them with an exceptionally high surface area and large pore volume, properties that are highly desirable for a multitude of applications.[1][2] In the realm of drug delivery, these materials offer the potential for high drug loading capacities and controlled release kinetics, making them ideal candidates for developing next-generation therapeutics.[3]

The synthesis of ordered mesoporous materials is most commonly achieved through a "soft-templating" approach, which utilizes the self-assembly of surfactant molecules into micelles. These micellar structures act as a scaffold around which inorganic precursors, such as silicon alkoxides, hydrolyze and condense to form a solid framework.[4] Subsequent removal of the surfactant template reveals a well-defined, ordered porous structure.

Arquad 316: A Unique Structure-Directing Agent

Arquad 316 is the trade name for tricetyl methyl ammonium chloride, a quaternary ammonium salt.[5] Its molecular structure consists of a central nitrogen atom covalently bonded to three cetyl (C16) alkyl chains and one methyl group, with a chloride counter-ion.[5] This triple-chain, cationic surfactant possesses distinct amphiphilic properties that drive its self-assembly in solution.

The choice of the templating agent is a critical determinant of the final properties of the mesoporous material. While single-chain quaternary ammonium surfactants like cetyltrimethylammonium bromide (CTAB) are more commonly documented, the triple-chain structure of Arquad 316 offers a unique molecular geometry that can influence micelle formation and, consequently, the resulting pore structure. The presence of three long alkyl chains suggests the formation of larger, potentially more complex, micellar structures compared to single-chain surfactants, which could lead to materials with larger pore diameters or different pore morphologies.

Table 1: Comparison of Common Quaternary Ammonium Surfactants

SurfactantChemical NameAlkyl Chain CompositionTypical Application
Arquad 316 Tricetyl methyl ammonium chloride3 x C16Template for mesoporous materials
Arquad 16-29 Hexadecyltrimethylammonium chloride1 x C16Surfactant, antistatic agent
CTAB Cetyltrimethylammonium bromide1 x C16Widely used template for MCM-41
Arquad 12-50 Dodecyltrimethylammonium chloride1 x C12Surfactant, conditioning agent

Mechanism of Template-Directed Synthesis with Arquad 316

The synthesis of mesoporous silica using Arquad 316 as a template follows a cooperative self-assembly mechanism. The process can be conceptually broken down into the following key stages:

  • Micelle Formation: In an aqueous solution, the amphiphilic Arquad 316 molecules self-assemble into micelles above a certain concentration (the critical micelle concentration). The three hydrophobic cetyl chains form the core of the micelle, while the positively charged quaternary ammonium head groups are exposed to the aqueous environment.

  • Silica Precursor Hydrolysis and Condensation: A silica precursor, typically tetraethyl orthosilicate (TEOS), is introduced into the solution. Under basic or acidic conditions, TEOS undergoes hydrolysis to form silicic acid (Si(OH)₄). These silicic acid monomers then begin to polymerize through a condensation reaction, forming silicate oligomers.

  • Electrostatic Interaction and Co-assembly: The positively charged head groups of the Arquad 316 micelles interact electrostatically with the negatively charged silicate species present in the solution (under basic conditions). This interaction drives the co-assembly of the silicate oligomers around the surfactant micelles.

  • Framework Formation: As the condensation of the silicate species continues, a rigid silica network forms around the micellar templates, creating a composite organic-inorganic material.

  • Template Removal: The final step involves the removal of the Arquad 316 template to create the mesoporous structure. This is typically achieved through calcination (heating at high temperatures) or solvent extraction.

G cluster_0 Synthesis Workflow Arquad_316 Arquad 316 in Solution Micelles Micelle Formation Arquad_316->Micelles Co_assembly Co-assembly of Silicate and Micelles Micelles->Co_assembly TEOS TEOS (Silica Precursor) Hydrolysis Hydrolysis & Condensation TEOS->Hydrolysis Hydrolysis->Co_assembly Composite Organic-Inorganic Composite Co_assembly->Composite Template_Removal Template Removal (Calcination/Extraction) Composite->Template_Removal Mesoporous_Silica Final Mesoporous Silica Template_Removal->Mesoporous_Silica

Caption: Synthesis workflow for mesoporous silica using Arquad 316.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of mesoporous silica using a long-chain quaternary ammonium surfactant like Arquad 316. Optimization of these parameters may be necessary depending on the desired material properties.

Materials and Reagents
  • Arquad 316 (Tricetyl methyl ammonium chloride)

  • Tetraethyl orthosilicate (TEOS, ≥98%)

  • Sodium hydroxide (NaOH)

  • Ethanol (99.5%)

  • Deionized water

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6][7]

  • TEOS is harmful if inhaled and can cause serious eye irritation.

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.[1]

  • Arquad 316 and similar quaternary ammonium compounds can be harmful if swallowed or in contact with skin and can cause serious eye damage.[1][6]

Synthesis Protocol (Modified from a standard MCM-41 synthesis)

This protocol is adapted from established methods for synthesizing MCM-41 type materials using single-chain quaternary ammonium surfactants.[8] Adjustments may be required to account for the different molecular geometry of Arquad 316.

  • Template Solution Preparation:

    • Dissolve 1.0 g of Arquad 316 in 480 mL of deionized water.

    • Add 200 mL of ethanol to the solution.

    • Slowly add 3.5 mL of a 2.0 M sodium hydroxide solution while stirring vigorously.

    • Continue stirring the solution at room temperature for 30 minutes.

  • Silica Source Addition:

    • While maintaining vigorous stirring, add 5.0 mL of TEOS dropwise to the template solution.

    • A white precipitate should form upon the addition of TEOS.

  • Aging and Crystallization:

    • Continue stirring the mixture at room temperature for 2 hours.

    • Transfer the mixture to a sealed polypropylene bottle and age at 100°C for 48 hours in an oven.

  • Product Recovery and Washing:

    • After aging, cool the mixture to room temperature.

    • Filter the solid product using a Buchner funnel and wash thoroughly with deionized water until the pH of the filtrate is neutral.

    • Wash the product with ethanol to remove any remaining impurities.

    • Dry the product in an oven at 60°C overnight.

  • Template Removal (Calcination):

    • Place the dried, as-synthesized material in a ceramic crucible.

    • Heat the sample in a muffle furnace to 550°C at a ramp rate of 1°C/min.

    • Hold the temperature at 550°C for 6 hours to ensure complete removal of the organic template.

    • Allow the furnace to cool down slowly to room temperature.

    • The resulting white powder is the final mesoporous silica material.

Table 2: Typical Synthesis Parameters

ParameterValueRationale
Arquad 316:TEOS Molar Ratio~0.1 - 0.3Influences micelle formation and pore ordering.
NaOH Concentration0.1 - 0.5 MCatalyzes the hydrolysis and condensation of TEOS.
Aging Temperature80 - 120 °CPromotes the condensation of the silica framework.
Aging Time24 - 72 hoursAllows for complete framework formation.
Calcination Temperature500 - 600 °CEnsures complete removal of the organic template.

Characterization of the Synthesized Material

A comprehensive characterization of the synthesized mesoporous silica is essential to validate the success of the synthesis and to understand its physical properties.

G cluster_characterization Characterization Techniques Mesoporous_Silica Synthesized Mesoporous Silica XRD Powder X-ray Diffraction (XRD) Mesoporous_Silica->XRD Structural Ordering TEM Transmission Electron Microscopy (TEM) Mesoporous_Silica->TEM Pore Structure & Morphology SEM Scanning Electron Microscopy (SEM) Mesoporous_Silica->SEM Particle Size & Shape N2_Adsorption N2 Adsorption-Desorption Mesoporous_Silica->N2_Adsorption Surface Area & Pore Size Distribution FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Mesoporous_Silica->FTIR Surface Functional Groups

Caption: Key characterization techniques for mesoporous silica.

  • Powder X-ray Diffraction (XRD): Low-angle XRD is used to determine the long-range order and symmetry of the mesoporous structure. The presence of well-defined diffraction peaks at low 2θ angles is indicative of an ordered pore arrangement.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the pore structure, allowing for the determination of pore shape, size, and arrangement.

  • Scanning Electron Microscopy (SEM): SEM is used to characterize the particle morphology and size distribution of the synthesized material.

  • Nitrogen Adsorption-Desorption Analysis: This technique is used to determine the specific surface area (using the BET method), pore volume, and pore size distribution (using the BJH method) of the material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the silica network (Si-O-Si bonds) and to verify the removal of the organic template after calcination.

Applications in Drug Development

The unique properties of mesoporous silica synthesized with templates like Arquad 316 make them highly attractive for applications in drug delivery.[9]

  • High Drug Loading: The large surface area and pore volume allow for the encapsulation of a significant amount of therapeutic agents.

  • Controlled Release: The tunable pore size can be used to control the release rate of the encapsulated drug. Furthermore, the silica surface can be functionalized to achieve stimulus-responsive release (e.g., pH, temperature, or enzyme-responsive).

  • Improved Bioavailability: For poorly water-soluble drugs, encapsulation within the mesoporous silica can enhance their dissolution rate and, consequently, their bioavailability.[10]

  • Targeted Delivery: The surface of the mesoporous silica nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to facilitate their accumulation at specific sites in the body, such as tumor tissues.

Conclusion

Arquad 316, with its unique triple-chain structure, presents an interesting, albeit less conventional, option as a templating agent for the synthesis of mesoporous materials. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of Arquad 316 in creating novel mesoporous silica with tailored properties for advanced applications, particularly in the field of drug delivery. Further research into the specific self-assembly behavior of Arquad 316 and its influence on the final material architecture is warranted and could lead to the development of next-generation drug delivery platforms with enhanced efficacy and safety profiles.

References

  • Dong, Y., et al. (2021). Morphology-controlled synthesis of mesoporous silica with co-template of surfactant P123 and ionic liquid[Dmim]Cl.
  • Universal Additives. (2017). SAFETY DATA SHEET ARQUAD 16-29. Retrieved from [Link]

  • Kim, J. Y., et al. (2013). Template synthesis of ordered mesoporous organic polymeric materials using hydrophobic silylated KIT-6 mesoporous silica. RSC Advances, 3(44), 21535-21541.
  • Kao Corporation. (1992). U.S. Patent No. 5,080,830. Washington, DC: U.S.
  • Daood, U., et al. (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. International Journal of Molecular Sciences, 23(19), 11239.
  • Supernus Pharmaceuticals, Inc. (2005). WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers.
  • AZoM. (2005). Grade 316 Stainless Steel: Properties, Fabrication and Applications. Retrieved from [Link]

  • Wang, Y., et al. (2022). Preparation of Templated Materials and Their Application to Typical Pollutants in Wastewater: A Review. International Journal of Environmental Research and Public Health, 19(15), 9474.
  • Knowde. (2017). SAFETY DATA SHEET ARQUAD PC 16-29. Retrieved from [Link]

  • Basit, A., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649.
  • Manzano, M., & Vallet-Regí, M. (2020). Mesoporous Materials: From Synthesis to Applications.
  • Lee, J., et al. (2009). Template synthesis of ordered mesoporous organic polymeric materials using hydrophobic silylated KIT6 mesoporous silica.
  • MatWeb. (n.d.). AISI Type 316 Stainless Steel, annealed and cold drawn bar - ASM Material Data Sheet. Retrieved from [Link]

  • Li, C., et al. (2024). Strategies for Template-Free Synthesis of Mesoporous Metal Catalysts with Surface-Clean Sites.
  • Cao, L., et al. (2010). Synthesis of mesoporous silica with cationic-anionic surfactants. Glass Physics and Chemistry, 36(2), 182-189.
  • Wang, L., et al. (2022). Preparation and Adsorption Properties of MCM-41 with Novel Gemini Ionic Liquid Surfactants as Template. International Journal of Molecular Sciences, 23(8), 4165.
  • Sharma, S., et al. (2020). Synthesis, characterization and catalytic study of mesoporous carbon materials prepared via mesoporous silica using non-surfactant templating agents.
  • Ulbrich. (n.d.). Type 316 (UNS S31600) is a molybdenum-bearing austenitic stainless steel which is more resistant to general. Retrieved from [Link]

  • Makvandi, P., et al. (2021). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. Polymers, 13(18), 3148.
  • Diomede, F., et al. (2021). Development of antibacterial quaternary ammonium silane coatings on polyurethane catheters.

Sources

Application Note: Formulation & Characterization of Trihexadecylmethylammonium Chloride (THMAC) for Sustained Antiviral Surface Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trihexadecylmethylammonium chloride (THMAC) , also known as Tricetylmethylammonium chloride (TCMA), represents a specialized class of Quaternary Ammonium Compounds (QACs) characterized by extreme hydrophobicity due to its three hexadecyl (


) chains. Unlike conventional mono-chain QACs (e.g., Benzalkonium chloride) which are water-soluble and easily rinsed off, THMAC’s lipophilic nature makes it an ideal candidate for durable, non-leaching antiviral coatings .

This application note provides a technical roadmap for formulating THMAC into stable antiviral systems. It addresses the primary challenge—solubility—and details protocols for creating solvent-based coatings that resist aqueous degradation while maintaining virucidal efficacy against enveloped viruses (e.g., SARS-CoV-2, Influenza A).

Physicochemical Profile & Solubility Engineering

The efficacy of THMAC is governed by its ability to intercalate into the viral lipid envelope. However, its formulation is non-trivial due to its low Hydrophile-Lipophile Balance (HLB).

Molecular Attributes
PropertySpecificationImplication for Formulation
Formula

High molecular weight (

)
Structure 3x Hexadecyl (

) tails
Steric bulk prevents rapid diffusion; requires organic carrier.
Solubility (Water) Insoluble (< 0.1 mg/L)Cannot be formulated as a simple aqueous spray.
Solubility (Organic) Soluble in Chloroform, Benzene, THFRequires intermediate polarity solvents (Isopropanol/Ethanol) for bio-safety.
Critical Micelle Conc. Extremely LowForms inverted micelles or lamellar structures in non-polar media.
Mechanism of Action (MOA)

THMAC functions via hydrophobic intercalation . Unlike short-chain QACs that act like detergents (solubilizing the membrane), THMAC's triple-chain structure acts as a "molecular spike," embedding deeply into the viral envelope and disrupting membrane curvature, leading to lysis.

MOA_Mechanism THMAC THMAC Molecule (Hydrophobic C16 Tails) Solvent Carrier Solvent (Ethanol/IPA) THMAC->Solvent Solubilization Virus Enveloped Virus (Lipid Bilayer) THMAC->Virus Contact Surface Target Surface (Glass/Polymer) Solvent->Surface Evaporation Surface->THMAC Deposition of Nano-Layer Interaction Hydrophobic Intercalation Virus->Interaction Adsorption Lysis Membrane Rupture & RNA Leakage Interaction->Lysis Disruption

Figure 1: Mechanism of Action. The THMAC molecule is deposited via solvent evaporation, creating a hydrophobic surface layer that intercalates with the viral envelope upon contact.

Experimental Protocols

Protocol A: Preparation of Hydrophobic Antiviral Coating (Solvent-Evaporation Method)

Objective: To create a stable, transparent coating of THMAC on non-porous surfaces (glass, stainless steel) for antiviral testing.

Materials:

  • Trihexadecylmethylammonium chloride (High Purity >98%)

  • Isopropanol (IPA, anhydrous) or Ethanol (99%)

  • Optional Binder: Ethyl Cellulose (for enhanced durability)

Procedure:

  • Stock Solution Preparation:

    • Weigh 100 mg of THMAC.[1]

    • Dissolve in 10 mL of warm Isopropanol (

      
      ) in a glass vial.
      
    • Note: Vortex vigorously for 5 minutes. The solution should be clear and colorless. If turbidity persists, add 1 mL of Chloroform to aid solubilization (only if compatible with substrate).

  • Binder Integration (Optional for High-Touch Surfaces):

    • Add 0.5% (w/v) Ethyl Cellulose to the stock solution. Stir magnetically for 2 hours until fully solvated.

  • Surface Application:

    • Clean test coupons (25mm x 25mm) with 70% Ethanol and allow to dry.

    • Apply 50 µL of the THMAC formulation to the center of the coupon.

    • Use a spin-coater (1000 RPM, 30s) or a drawdown bar to ensure uniform thickness.

  • Curing:

    • Allow to cure at Room Temperature (RT) for 24 hours or heat cure at

      
       for 1 hour.
      
    • QC Check: Measure Water Contact Angle (WCA). A successful THMAC coating should exhibit a WCA

      
       (hydrophobic).
      
Protocol B: Virucidal Efficacy Testing (Modified ASTM E1053)

Objective: To validate the antiviral activity of the dried THMAC film against an enveloped virus (e.g., Influenza A or a Coronavirus surrogate).

Critical Constraint: QACs are "sticky" and cytotoxic. You must use a robust neutralization system to distinguish between viral killing and host cell death.

Workflow:

  • Inoculation:

    • Place THMAC-coated coupons in a sterile petri dish.

    • Add 200 µL of viral suspension (titer

      
       TCID
      
      
      
      /mL) containing 5% Fetal Bovine Serum (organic soil load).
    • Cover with a sterile polyethylene film to spread the inoculum and prevent drying.

  • Contact Time:

    • Incubate at

      
       for defined intervals: 5 min, 30 min, 60 min .
      
  • Recovery & Neutralization (The Most Critical Step):

    • Transfer the coupon into a tube containing 20 mL of Dey-Engley (D/E) Neutralizing Broth .

    • Why D/E Broth? It contains lecithin and polysorbate 80, which specifically neutralize quaternary ammonium cations, stopping the reaction immediately [1].

    • Vortex for 30 seconds and sonicate for 1 minute to dislodge surviving viruses.

  • Quantification:

    • Perform serial dilutions (

      
       to 
      
      
      
      ) of the neutralized eluate.
    • Plate onto susceptible host cells (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2).

    • Incubate for 3-7 days and score for Cytopathic Effect (CPE).

  • Calculation:

    • Calculate Log Reduction Value (LRV):

      
      
      

Validation Workflow & Troubleshooting

To ensure the data is authoritative (E-E-A-T), the following workflow integrates chemical characterization with biological assays.

Workflow Formulation 1. Formulation (THMAC + IPA) Char_Chem 2. Surface Characterization (Contact Angle, AFM) Formulation->Char_Chem Tox_Screen 3. Cytotoxicity Screen (ISO 10993-5) Formulation->Tox_Screen Direct Elution Char_Chem->Tox_Screen If Uniform Efficacy 4. Virucidal Assay (ASTM E1053) Tox_Screen->Efficacy If Non-Toxic at dilution Data_Analysis 5. Data Analysis (Log Reduction) Efficacy->Data_Analysis

Figure 2: Validation Workflow. Note the "Cytotoxicity Screen" step (Red) is a "Go/No-Go" gate. If the neutralizer fails, the assay is invalid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Cytotoxicity in Controls Incomplete NeutralizationIncrease D/E broth volume; use Sephadex gel filtration columns to remove QAC residues [2].
Inconsistent Coating Solvent evaporation too fastUse a co-solvent (e.g., Butanol) to slow evaporation or control humidity.
Low Antiviral Activity "Buried" Active SitesThe binder (Ethyl Cellulose) concentration is too high, shielding the THMAC. Reduce binder ratio.

Safety & Handling

  • Toxicity: While THMAC is less volatile than short-chain QACs, it is a severe skin and eye irritant. Handle in a fume hood.

  • Environmental: Highly toxic to aquatic life. Do not dispose of down the drain. Collect as halogenated organic waste.

  • Regulatory: For research use only. Any claims of "antiviral protection" on a commercial product require EPA (FIFRA) or regional regulatory registration.

References

  • Centers for Disease Control and Prevention (CDC). (2023). Guideline for Disinfection and Sterilization in Healthcare Facilities: Neutralization of Germicides. Retrieved from [Link]

  • American Society for Testing and Materials (ASTM). (2020).
  • Gerba, C. P. (2015).[2] Quaternary Ammonium Biocides: Efficacy in Application.[2][3][4][5] Applied and Environmental Microbiology.[2] Retrieved from [Link]

  • PubChem. (2023). Tricetylmethylammonium chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Behzadinasab, S., et al. (2020). A Surface Coating that Rapidly Inactivates SARS-CoV-2. ACS Applied Materials & Interfaces.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Trihexadecylmethylammonium Chloride (THDMAC)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of synthesized Trihexadecylmethylammonium chloride (THDMAC). Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of THDMAC.

Q1: What are the most probable impurities in my crude THDMAC sample after synthesis?

The synthesis of THDMAC, typically a quaternization reaction (a type of Menshutkin reaction) between trihexadecylamine and a methylating agent like methyl chloride, can result in several common impurities.[1] Identifying these is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are unreacted trihexadecylamine (a tertiary amine) and residual methylating agents. Due to the basic nature of the starting amine, its presence can significantly interfere with downstream applications.[1]

  • Solvent Residues: Solvents used in the synthesis (e.g., acetonitrile, alcohols, acetone) can be retained in the crude product if not removed effectively.[1]

  • Water: THDMAC, like many quaternary ammonium salts, is hygroscopic and readily absorbs moisture from the atmosphere during workup and storage.[1][2]

  • Side-Reaction Products: Although quaternary ammonium cations are generally stable, harsh reaction conditions can lead to degradation products.[3]

Q2: What is the most effective primary purification method for crude THDMAC?

For most applications, recrystallization is the most practical and effective initial purification step. This technique leverages the difference in solubility between THDMAC and its impurities in a given solvent system at different temperatures. The goal is to dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to slowly cool, causing the pure THDMAC to crystallize while impurities remain in the mother liquor. While effective, recrystallization can sometimes be challenging and may not completely remove all contaminants.[4][5]

Q3: How do I select an appropriate solvent system for recrystallizing THDMAC?

The key is to find a solvent or solvent pair where THDMAC is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given the long alkyl chains of THDMAC, a combination of a polar "good" solvent and a nonpolar "poor" solvent is often effective.[1][6]

  • Good Solvents (for dissolving): Alcohols (e.g., ethanol, isopropanol), acetone, and acetonitrile are often good choices for dissolving quaternary ammonium salts.[1][4]

  • Poor Solvents / Anti-solvents (for precipitation): Nonpolar solvents like diethyl ether or hexane can be added to a solution of THDMAC to induce precipitation.[6]

A common strategy is to dissolve the crude THDMAC in a minimal amount of hot acetone or ethanol and then slowly add diethyl ether until the solution becomes cloudy (the cloud point), then re-heat gently until clear and allow to cool slowly.

Solvent System ExampleRole of Each SolventRationale
Acetone / Diethyl Ether Acetone: Good solvent; Diethyl Ether: Anti-solventAcetone effectively dissolves the ionic THDMAC at higher temperatures.[4] The addition of nonpolar diethyl ether reduces the overall polarity of the solvent system, forcing the less soluble THDMAC to crystallize upon cooling, while more nonpolar impurities (like unreacted trihexadecylamine) may remain in solution.
Ethanol / Hexane Ethanol: Good solvent; Hexane: Anti-solventSimilar to the acetone/ether system, this pair provides a significant polarity differential to facilitate selective crystallization.

Q4: How can I definitively confirm the purity of my final THDMAC product?

A multi-faceted analytical approach is required for confident purity assessment. Relying on a single technique is not recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying organic impurities. Look for the absence of signals corresponding to unreacted trihexadecylamine.

  • High-Performance Liquid Chromatography (HPLC): Using a mixed-mode column (combining reversed-phase and ion-exchange properties) is highly effective for separating cationic surfactants like THDMAC from other components.[7][8]

  • Potentiometric Titration: This is a classic and reliable method for quantifying the concentration of quaternary ammonium compounds. It involves titrating the cationic THDMAC with a standardized anionic surfactant solution, such as sodium dodecyl sulfate (SDS).[9][10]

  • Karl Fischer Titration: This is the gold standard for accurately determining water content, which is crucial given the hygroscopic nature of THDMAC.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and the absence of impurities with distinct IR absorptions.[6]

Q5: What are the critical handling and storage procedures for purified THDMAC?

Proper handling is essential to maintain the purity of the final product.

  • Handling: Always handle THDMAC in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid generating dust.[11]

  • Storage: Due to its hygroscopic nature, THDMAC must be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2][11] For long-term storage, using a desiccator containing a strong drying agent like phosphorus pentoxide (P₄O₁₀) is highly recommended.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Problem 1: Low Yield After Recrystallization

  • Question: My recovery of THDMAC after recrystallization is significantly lower than expected. What are the likely causes and how can I improve the yield?

  • Answer & Solutions:

    • Cause: Excessive solvent was used. The more solvent used, the more product will remain dissolved in the mother liquor even at low temperatures.

      • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the first crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool it again to attempt recovery of a second, potentially less pure, crop.[1]

    • Cause: The cooling process was too rapid. Fast cooling leads to the formation of small, often impure crystals and can trap impurities.

      • Solution: Allow the hot solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

    • Cause: Premature crystallization during hot filtration.

      • Solution: Pre-heat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing during filtration. Use a slight excess of hot solvent to ensure the product remains dissolved.

Problem 2: Product "Oils Out" or Fails to Crystallize

  • Question: During the cooling phase of recrystallization, my product separates as a viscous oil instead of forming solid crystals. What is happening and how can I fix it?

  • Answer & Solutions: This phenomenon, known as "oiling out," occurs when the solute is supersaturated at a temperature above its melting point or when the solubility of the compound is exceeded so rapidly that molecules do not have time to orient into a crystal lattice.[1]

    • Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to dissolve the oil completely. Then, allow the solution to cool much more slowly, perhaps by placing the flask in a large, insulated container to slow heat loss. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.[1]

    • Solution 2: Adjust the Solvent System. The polarity of the solvent system may not be optimal. Try using a larger volume of the "good" solvent or switching to a different solvent pair altogether.[1]

    • Solution 3: Seeding. If you have a small crystal of pure THDMAC, add it to the cooled, supersaturated solution to act as a nucleation site and induce crystallization.[1]

Problem 3: Persistent Impurities After Recrystallization

  • Question: My NMR/HPLC analysis still shows significant levels of unreacted trihexadecylamine after one recrystallization. What should be my next step?

  • Answer & Solutions:

    • Solution 1: Second Recrystallization. A second recrystallization using the same or a different solvent system will often remove the remaining impurities.

    • Solution 2: Solvent Wash. Suspend the semi-purified, solid THDMAC in a solvent where the impurity is soluble but the product is not (e.g., cold anhydrous diethyl ether). Stir the suspension, then filter and wash the solid product with fresh cold solvent. This process is known as trituration. A patent for purifying quaternary ammonium salts suggests dispersing the salt in acetone to dissolve impurities adhered to the crystal surface.[4]

    • Solution 3: Column Chromatography. For high-purity requirements, column chromatography is a powerful option. While silica gel can be used, it is often acidic and can cause peak tailing with amines. Alumina (neutral or basic) is often a better choice for purifying quaternary ammonium salts.[13] A solvent gradient from a less polar eluent to a more polar one (e.g., dichloromethane to methanol) can be effective.

Problem 4: High Water Content in the Final Product

  • Question: Karl Fischer titration indicates that my final product has a high water content despite appearing dry. How can I effectively remove the residual water?

  • Answer & Solutions:

    • Solution 1: High-Vacuum Oven. The most effective method is to dry the solid product in a vacuum oven at an elevated temperature (e.g., 60–80 °C) for several hours. The temperature should be kept well below the decomposition point of THDMAC.[1]

    • Solution 2: Azeotropic Distillation. Before the final isolation step, water can be removed by azeotropic distillation. This involves dissolving the product in a solvent that forms an azeotrope with water, such as toluene, and then distilling off the azeotrope.[5]

    • Solution 3: Desiccation. Ensure the final, dried product is stored in a desiccator over a high-efficiency drying agent like P₄O₁₀ to prevent re-absorption of atmospheric moisture.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification of THDMAC by Recrystallization (Acetone/Diethyl Ether)

  • Dissolution: Place the crude THDMAC solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of acetone and heat the mixture gently (e.g., in a 50-60 °C water bath) while stirring until the solid is completely dissolved.

  • Precipitation: While the solution is still warm, slowly add anhydrous diethyl ether dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy.

  • Clarification: Gently re-warm the cloudy suspension until it becomes a clear solution again. This ensures you are at the saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask inside a beaker packed with glass wool.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly under high vacuum, preferably in a vacuum oven at an elevated temperature, until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This is a representative method. The exact conditions may need to be optimized for your specific system and impurities.

  • Column: Acclaim™ Surfactant Plus or similar mixed-mode column.[7]

  • Mobile Phase A: 50 mM Ammonium formate in water (pH adjusted to ~4 with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are ideal as THDMAC lacks a strong UV chromophore.

  • Sample Preparation: Dissolve a known amount of the purified THDMAC in the initial mobile phase composition.

Protocol 3: Purity Assessment by Potentiometric Titration

This protocol quantifies the active quaternary ammonium compound.

  • Reagents: Standardized 0.004 M sodium dodecyl sulfate (SDS) titrant, pH 10 borate buffer.[9]

  • Apparatus: Automatic titrator (e.g., Metrohm Titrando) equipped with a surfactant-specific ion-selective electrode and a reference electrode.[10]

  • Procedure: a. Accurately weigh a sample of purified THDMAC and dissolve it in deionized water. b. Add pH 10 borate buffer solution. c. Titrate the solution with the standardized SDS solution. The titrator will automatically detect the endpoint, which corresponds to the point of 1:1 stoichiometric equivalence between the cationic THDMAC and the anionic SDS. d. The purity can be calculated based on the sample weight, titrant concentration, and the volume of titrant used to reach the endpoint.

Section 4: Visual Guides

purification_workflow

oiling_out_troubleshooting

References

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Process for synthesis of n-dodecyl trimethyl ammonium chloride.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health (NIH). [Link]

  • Quaternary ammonium cation. Wikipedia. [Link]

  • Isolation and purification of quaternary ammonium salts.
  • HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. SIELC Technologies. [Link]

  • Manual for Surfactant Titration. Rice University. [Link]

  • Cation Exchange Chromatography. Bio-Rad. [Link]

  • Synthesis of thionyl chloride. DIAL@UCLouvain. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Quaternary ammonium salt purification. Reddit. [Link]

  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. [Link]

  • Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. PubMed. [Link]

  • Material Safety Data Sheet - Hexadecyltrimethylammonium chloride, 99%. Cole-Parmer. [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry. [Link]

Sources

Navigating Experimental Variability with tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Official Technical Support Center

Important Advisory: The CAS number provided in the initial topic (52467-63-7) corresponds to Tricetylmonium chloride , a quaternary ammonium salt used as a surfactant. However, the context of the query, aimed at researchers in drug development, strongly indicates that the compound of interest is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (commonly known as 1-Boc-4-AP ), which bears the CAS number 125541-22-2 . This guide is therefore dedicated to the latter compound, a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1][2]

This technical support guide provides in-depth troubleshooting advice for researchers and drug development professionals experiencing inconsistent results when working with 1-Boc-4-AP. As a pivotal "masked" precursor in multi-step syntheses, its reliable handling and reaction consistency are paramount.[3] This document is structured as a series of frequently asked questions to directly address common challenges, from material handling to complex reaction and analysis issues.

Part 1: Compound Characteristics & Handling

FAQ 1: What are the fundamental properties and recommended storage conditions for 1-Boc-4-AP?

Answer: Understanding the basic physicochemical properties of 1-Boc-4-AP (C₁₆H₂₄N₂O₂) is the first step in ensuring consistency. It is a crystalline solid with a molecular weight of approximately 276.4 g/mol .[4]

Trustworthiness through Proper Handling: The stability of your starting material directly impacts every subsequent experimental outcome. The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids, and the aniline moiety is susceptible to oxidation.

  • Storage: Store 1-Boc-4-AP in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation over time.[4]

  • Appearance: The compound should be a white to off-white crystalline solid. Any significant discoloration (e.g., yellowing or browning) may indicate oxidation or the presence of impurities and warrants purity verification by HPLC or NMR before use.

FAQ 2: I'm having trouble dissolving 1-Boc-4-AP. What are the best solvents?

Answer: Solubility issues are a frequent source of inconsistent reaction kinetics and yields. 1-Boc-4-AP exhibits poor solubility in aqueous solutions but is soluble in many common organic solvents. The choice of solvent is critical and depends on the specific reaction being performed.

Expertise in Solvent Selection: The causality behind solvent choice relates to both reactant solubility and compatibility with the reaction conditions. For instance, in reductive aminations, a non-protic solvent that dissolves all reactants without interfering with the reducing agent is required.

SolventSolubility ProfileCommon Use Case
Dichloromethane (DCM)HighReductive Amination, Boc Deprotection
Dimethylformamide (DMF)HighN-Acylation, Reactions requiring higher temperatures
Dimethyl Sulfoxide (DMSO)HighStock solutions for screening, difficult reactions
Ethanol / MethanolModerate to HighStock solutions, some reaction types
Ethyl Acetate (EtOAc)ModerateExtractions, Chromatography
Diethyl EtherLowUsed for precipitation/trituration of products
WaterVery Low (approx. 35 µg/mL at pH 7.4)[5]Used in workup procedures to remove water-soluble salts

Source: Data compiled from various chemical supplier technical data sheets and public databases.[4][5]

Protocol for a Solubility Test:

  • Place 10 mg of 1-Boc-4-AP into a small vial.

  • Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing.

  • Observe the amount of solvent required to achieve complete dissolution. This provides a practical measure of solubility for planning reaction concentrations.

Part 2: Troubleshooting Synthesis and Reactions

The two most common transformations involving 1-Boc-4-AP are its initial synthesis via reductive amination and its subsequent deprotection to reveal the piperidine nitrogen for further functionalization.

FAQ 3: My reductive amination to synthesize 1-Boc-4-AP is giving low yields. What are the common causes?

Answer: The synthesis of 1-Boc-4-AP from N-Boc-4-piperidone and aniline is a standard reductive amination. Inconsistent yields often stem from issues with the reducing agent, reaction moisture, or pH.[4]

Causality in Reductive Amination: This reaction involves the formation of an intermediate iminium ion, which is then reduced. The efficiency of both steps is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of slightly acidic conditions that favor iminium formation, and does not reduce the starting ketone as readily as stronger agents like sodium borohydride.

Troubleshooting Flowchart for Reductive Amination

Caption: Troubleshooting workflow for low-yield reductive amination.

FAQ 4: My Boc deprotection reaction is incomplete or gives multiple products. How can I fix this?

Answer: Incomplete deprotection or side reactions are the most common source of inconsistency when using 1-Boc-4-AP. The Boc group is designed to be removed under acidic conditions, but the choice of acid and reaction conditions can dramatically affect the outcome. The primary challenge is achieving complete deprotection without causing side reactions or generating a product that is difficult to isolate.

Expertise in Deprotection Chemistry: The mechanism involves protonation of the Boc carbonyl, followed by loss of the stable tert-butyl cation, which then typically forms isobutylene and CO₂.[6] Incomplete reactions result from insufficient acid strength or time. Side reactions can occur if other acid-sensitive functional groups are present. The counter-ion of the acid (e.g., trifluoroacetate vs. chloride) significantly impacts the physical properties of the resulting ammonium salt product.

Common Deprotection Protocols & Troubleshooting

ReagentTypical ConditionsAdvantagesCommon Problems & Solutions
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, RT, 1-2hFast, volatile, easy to remove under vacuum.Problem: Product is often an oily TFA salt, which is difficult to handle/purify. Solution: After removing TFA, co-evaporate with toluene or isopropanol to remove residual acid.[5] For purification, consider converting to the HCl salt by dissolving the oil in ether and adding HCl solution.
HCl in Dioxane/EtOAc 4M solution, RT, 1-2hOften yields a crystalline, free-flowing HCl salt that can be isolated by filtration.[5]Problem: Reaction can be slower. Dioxane is non-volatile and a peroxide-former. Solution: Monitor by TLC/LC-MS until completion. Use fresh, high-quality solvents. HCl in ethyl acetate or methanol are excellent alternatives.
HCl (generated in situ) Acetyl chloride in MethanolMild, avoids handling HCl gas.Problem: Potential for esterification if other alcohols are present. Solution: Use methanol as both the reagent and solvent. Ensure stoichiometry is correct.

Self-Validating Protocol for Boc Deprotection with HCl:

  • Dissolution: Dissolve 1-Boc-4-AP (1.0 eq) in anhydrous ethyl acetate (or methanol, ~0.2 M).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (2.0-4.0 eq).

  • Monitoring (Validation Step): Stir at room temperature. After 30 minutes, take a small aliquot, quench it with saturated NaHCO₃ solution, extract with DCM, and spot on a TLC plate against the starting material. The disappearance of the starting material spot (typically higher Rf) and the appearance of a new, more polar spot at the baseline (the salt) or a free amine spot after basification confirms completion.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold ethyl acetate or ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting solid is the 4-anilinopiperidine hydrochloride salt.

  • Verification: Confirm identity and purity using ¹H NMR and LC-MS.

Part 3: Analytical and Purification Challenges

FAQ 5: I see peak splitting or tailing in my HPLC analysis of piperidine derivatives. What's wrong?

Answer: This is a common issue when analyzing basic compounds like 4-anilinopiperidine (the deprotected product) on standard C18 columns. The free amine can interact strongly with residual silanol groups on the silica support, leading to poor peak shape (tailing) or, in some cases, splitting.

Expertise in Chromatography: Peak splitting can arise from several factors: co-elution of closely related impurities, column degradation (voids), or interactions between the analyte and the mobile/stationary phase.[7] For basic amines, the most frequent cause is secondary ionic interactions with the stationary phase.

Troubleshooting HPLC Issues

HPLC_Troubleshooting Start Poor Peak Shape in HPLC (Tailing/Splitting) CheckMethod Is Mobile Phase Buffered? Start->CheckMethod CheckColumn Is Column Old or Contaminated? CheckMethod->CheckColumn Yes MethodSol Add 0.1% TFA or Formic Acid to mobile phase. This protonates the amine and masks silanol interactions. CheckMethod->MethodSol No CheckSample Is Sample Solvent Mismatched? CheckColumn->CheckSample No ColumnSol Flush column with strong solvent. Replace with a new or end-capped column if problem persists. CheckColumn->ColumnSol Yes SampleSol Dissolve sample in the initial mobile phase. Reduce injection volume. CheckSample->SampleSol Yes Success Peak Shape Improved CheckSample->Success No MethodSol->Success ColumnSol->Success SampleSol->Success

Caption: Decision tree for troubleshooting poor HPLC peak shape.

FAQ 6: My ¹H NMR spectrum looks complex, even for a supposedly pure sample. What should I look for?

Answer: The NMR spectrum of 1-Boc-4-AP is relatively straightforward. However, common impurities or degradation products can complicate it. Key signals to monitor are the large singlet for the Boc group's methyl protons and the aromatic protons.

  • ¹H NMR of 1-Boc-4-AP (in CDCl₃):

    • ~7.2 ppm (t): Protons on the aniline ring meta to the amine.

    • ~6.7 ppm (t): Proton on the aniline ring para to the amine.

    • ~6.6 ppm (d): Protons on the aniline ring ortho to the amine.

    • ~4.0 ppm (br s): Piperidine protons adjacent to the Boc-protected nitrogen.

    • ~2.9 ppm (t): Other piperidine protons.

    • ~1.45 ppm (s, 9H): The characteristic signal for the tert-butyl group. The integration of this peak relative to the aromatic protons is a good first indicator of purity.

  • Common Impurities to Spot:

    • Residual Solvents: Look for characteristic peaks of solvents like ethyl acetate, DCM, or hexane.[8]

    • Incomplete Deprotection: In the spectrum of the deprotected product, a small singlet at ~1.45 ppm indicates residual Boc-protected starting material.

    • Side-chain Alkylation/Acylation: If the aniline nitrogen has reacted, you may see shifts in the aromatic region and new aliphatic signals.

Part 4: Regulatory & Safety

FAQ 7: Are there any special handling requirements for 1-Boc-4-AP?

Answer: Yes. Due to its use as a precursor in the synthesis of fentanyl and its analogues, 1-Boc-4-AP is a regulated chemical in many jurisdictions.[1][2]

  • United States: 1-Boc-4-AP is classified as a List I chemical by the Drug Enforcement Administration (DEA).[8][9] All handlers must comply with DEA regulations regarding registration, record-keeping, and reporting.[8]

  • International: It was placed in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances in 2022.[10] Researchers must ensure they are in full compliance with their national and institutional regulations.

Safety: According to the Globally Harmonized System (GHS), 1-Boc-4-AP presents the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • U.S. Drug Enforcement Administration. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register. [Link]

  • U.S. Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • U.S. Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Regulations.gov. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reddit Community. (2023). Boc De-protection. r/Chempros. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC News. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 28, 2026, from [Link]

  • U.S. Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. DEA News. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. [Link]

  • Separation Science. (n.d.). HPLC Peak Splitting: Causes and Solutions. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

Sources

Validation & Comparative

A Comparative Guide to Capping Agents in Gold Nanoparticle Synthesis: Tricetylmethylammonium Chloride vs. CTAB

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of gold nanoparticles (AuNPs) with precisely controlled size, shape, and surface properties is paramount for their application in fields ranging from diagnostics and therapeutics to catalysis and electronics. The choice of capping agent is a critical determinant of the final nanoparticle characteristics. Among the various classes of capping agents, cationic quaternary ammonium surfactants are widely employed, with Cetyltrimethylammonium Bromide (CTAB) being the most common, particularly for the synthesis of anisotropic nanostructures like gold nanorods.

This guide provides an in-depth comparison between CTAB and a less common but structurally distinct alternative, Tricetylmethylammonium Chloride. We will explore how their fundamental chemical differences influence the synthesis process and the properties of the resulting gold nanoparticles, offering insights to aid in the rational selection of capping agents for specific research and development needs.

Section 1: Unveiling the Molecular Architecture: A Tale of Two Surfactants

At first glance, Tricetylmethylammonium Chloride and CTAB belong to the same family of quaternary ammonium salts. However, their molecular structures diverge in ways that have significant implications for their function as capping agents.

Cetyltrimethylammonium Bromide (CTAB) is characterized by a single 16-carbon alkyl chain (cetyl group) and three methyl groups attached to a central, positively charged nitrogen atom. Its counter-ion is bromide (Br⁻).

Tricetylmethylammonium Chloride , on the other hand, possesses three 16-carbon alkyl chains and a single methyl group surrounding the nitrogen center, with chloride (Cl⁻) as its counter-ion.

G cluster_CTAB Cetyltrimethylammonium Bromide (CTAB) cluster_TCMC Tricetylmethylammonium Chloride CTAB_N N+ CTAB_C16 CH₂(CH₂)₁₄CH₃ (Cetyl Chain) CTAB_N->CTAB_C16 CTAB_Me1 CH₃ CTAB_N->CTAB_Me1 CTAB_Me2 CH₃ CTAB_N->CTAB_Me2 CTAB_Me3 CH₃ CTAB_N->CTAB_Me3 TCMC_N N+ TCMC_C16_1 CH₂(CH₂)₁₄CH₃ (Cetyl Chain) TCMC_N->TCMC_C16_1 TCMC_C16_2 CH₂(CH₂)₁₄CH₃ (Cetyl Chain) TCMC_N->TCMC_C16_2 TCMC_C16_3 CH₂(CH₂)₁₄CH₃ (Cetyl Chain) TCMC_N->TCMC_C16_3 TCMC_Me CH₃ TCMC_N->TCMC_Me

Figure 1: Structural comparison of CTAB and Tricetylmethylammonium Chloride.

These structural distinctions give rise to different physicochemical properties, as summarized below:

PropertyCetyltrimethylammonium Bromide (CTAB)Tricetylmethylammonium Chloride
Chemical Formula C₁₉H₄₂BrNC₄₉H₁₀₂ClN
Molecular Weight 364.45 g/mol 752.88 g/mol
Counter-ion Bromide (Br⁻)Chloride (Cl⁻)
Number of Alkyl Chains 1 x C₁₆3 x C₁₆
Critical Micelle Conc. (CMC) ~0.96 mMExpected to be significantly lower

The presence of three long alkyl chains in Tricetylmethylammonium Chloride leads to a much bulkier and more hydrophobic molecule compared to CTAB. This increased hydrophobicity is expected to result in a significantly lower Critical Micelle Concentration (CMC), meaning it will form micelles at much lower concentrations. The bulky nature of its headgroup will also influence its packing arrangement on a nanoparticle surface.

Section 2: The Mechanism of Anisotropic Growth: A Tale of Two Halides

The seed-mediated synthesis is a widely adopted method for producing gold nanorods, and CTAB plays a pivotal role in this process[1]. This method involves two main stages: the synthesis of small, spherical gold 'seeds', followed by the addition of these seeds to a 'growth solution' containing more gold salt, a weak reducing agent (like ascorbic acid), and the capping agent.

In the case of CTAB, the anisotropic growth into nanorods is not solely due to the cationic headgroup but is critically dependent on the bromide counter-ion[2]. The bromide ions exhibit a strong affinity for the gold surface, forming a complex with gold ions. This Au-Br complex preferentially adsorbs onto the {100} and {110} crystallographic facets of the gold seeds, inhibiting growth on these faces. As a result, the gold atoms from the growth solution are directed to deposit on the {111} facets at the ends of the seeds, leading to elongated, rod-shaped nanoparticles[3].

G cluster_workflow CTAB-Mediated Anisotropic Growth of Gold Nanorods seed Spherical Gold Seed (~4 nm) growth_sol Growth Solution (HAuCl₄, Ascorbic Acid, CTAB, AgNO₃) seed->growth_sol Addition interaction Preferential Binding of CTAB/Br⁻ to side facets growth_sol->interaction Mechanism growth Anisotropic Growth on {111} facets interaction->growth Direction nanorod Gold Nanorod growth->nanorod Result

Figure 2: Workflow for CTAB-mediated gold nanorod synthesis.

For Tricetylmethylammonium Chloride, two key structural differences would likely lead to a different outcome:

  • The Chloride Counter-ion: Chloride ions have a weaker affinity for gold surfaces compared to bromide ions[2][4]. This weaker binding would result in a less effective passivation of the side facets of the gold seeds, making it more difficult to direct anisotropic growth. Studies comparing CTAB and Cetyltrimethylammonium Chloride (CTAC) have shown that replacing bromide with chloride leads to a less compact surfactant layer on the gold surface, which is unable to effectively inhibit growth on all facets[2].

  • Steric Hindrance: The three long cetyl chains of Tricetylmethylammonium Chloride create significant steric hindrance around the cationic headgroup. This bulkiness would likely prevent the formation of a dense, well-ordered bilayer on the nanoparticle surface, which is thought to be crucial for directing anisotropic growth.

Therefore, it is highly probable that the use of Tricetylmethylammonium Chloride would result in the formation of more spherical or irregularly shaped nanoparticles rather than well-defined nanorods.

Section 3: A Comparative Analysis of Nanoparticle Properties

The choice of capping agent directly influences the final characteristics of the synthesized gold nanoparticles. Based on the mechanistic understanding, we can predict the likely outcomes of using Tricetylmethylammonium Chloride in comparison to the well-documented results with CTAB.

Nanoparticle CharacteristicCTAB (Cetyltrimethylammonium Bromide)Tricetylmethylammonium Chloride (Predicted)
Morphology (Shape) High-yield synthesis of anisotropic shapes (nanorods, nanocubes) is well-established[5][6].Primarily spherical or irregularly shaped nanoparticles. Less effective for anisotropic synthesis.
Size Control & Monodispersity Allows for tunable aspect ratios of nanorods by adjusting synthesis parameters[5].May produce a broader size distribution due to less controlled growth.
Colloidal Stability Provides excellent colloidal stability in aqueous solutions due to the formation of a dense bilayer and strong positive surface charge[7].Expected to provide good colloidal stability due to its surfactant nature, though the surface layer may be less ordered.
Surface Chemistry The CTAB bilayer can be challenging to remove or exchange for other ligands, which is often necessary to reduce toxicity[8][9].The less tightly packed surfactant layer might be easier to displace for subsequent surface functionalization, but this is speculative.
Toxicity Known to be cytotoxic, which is a major drawback for biomedical applications[3][9].As a quaternary ammonium surfactant, it is also expected to exhibit cytotoxicity.

Section 4: Experimental Methodologies

Here, we provide a standard, validated protocol for the synthesis of gold nanorods using CTAB and a proposed, exploratory protocol for using Tricetylmethylammonium Chloride.

Protocol 1: Synthesis of Gold Nanorods using CTAB (Seed-Mediated Growth)

This protocol is adapted from the well-established seed-mediated method.

A. Preparation of Seed Solution

  • To a 20 mL scintillation vial, add 5 mL of 0.2 M CTAB solution.

  • Add 5 mL of 0.5 mM HAuCl₄ to the CTAB solution and mix by inversion.

  • Add 0.6 mL of ice-cold, freshly prepared 10 mM NaBH₄ to the solution while stirring vigorously.

  • The solution will turn brownish-yellow, indicating the formation of seed nanoparticles.

  • Keep the seed solution at 25°C for at least 30 minutes before use.

B. Preparation of Growth Solution and Nanorods

  • To a 50 mL Erlenmeyer flask, add 5 mL of 0.2 M CTAB solution.

  • Add 200 µL of 4 mM AgNO₃ to the CTAB solution.

  • Add 5 mL of 1 mM HAuCl₄ and mix gently. The solution should be light yellow.

  • Add 70 µL of 78.8 mM ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

  • Finally, add 12 µL of the seed solution to the growth solution.

  • Mix gently and leave the solution undisturbed at 25-30°C for at least 2 hours. The solution color will gradually change, indicating the formation of gold nanorods.

Protocol 2: Exploratory Synthesis of Gold Nanoparticles using Tricetylmethylammonium Chloride

This is a hypothetical protocol, as established methods are not available. It is based on the CTAB protocol with modifications to account for the different properties of Tricetylmethylammonium Chloride.

A. Preparation of Seed Solution

  • To a 20 mL scintillation vial, add 5 mL of a 0.05 M Tricetylmethylammonium Chloride solution. (Note: The concentration is reduced due to the expected lower CMC and higher molecular weight.)

  • Add 5 mL of 0.5 mM HAuCl₄ and mix.

  • Add 0.6 mL of ice-cold, freshly prepared 10 mM NaBH₄ while stirring.

  • Observe the color change and allow the solution to age for 30 minutes.

B. Preparation of Growth Solution and Nanoparticles

  • To a 50 mL Erlenmeyer flask, add 5 mL of 0.05 M Tricetylmethylammonium Chloride solution.

  • Add 200 µL of 4 mM AgNO₃. (Note: The effect of silver nitrate in a chloride-rich system may differ significantly from the bromide system.)

  • Add 5 mL of 1 mM HAuCl₄ and mix.

  • Add 70 µL of 78.8 mM ascorbic acid.

  • Add 12 µL of the seed solution.

  • Mix and leave undisturbed for several hours, monitoring for any color change.

Expected Outcome: The resulting nanoparticles are more likely to be spherical or have irregular shapes. Characterization by UV-Vis spectroscopy and Transmission Electron Microscopy (TEM) would be essential to determine the actual morphology and size distribution.

G cluster_protocol General Seed-Mediated Synthesis Workflow start Start prep_seed Prepare Seed Solution (Gold Salt + Surfactant + Strong Reductant) start->prep_seed age_seed Age Seed Solution prep_seed->age_seed add_seed Add Seed Solution to Growth Solution age_seed->add_seed prep_growth Prepare Growth Solution (Gold Salt + Surfactant + Weak Reductant + Additives) prep_growth->add_seed growth Nanoparticle Growth add_seed->growth characterize Characterization (UV-Vis, TEM, etc.) growth->characterize end End characterize->end

Figure 3: Generalized workflow for seed-mediated gold nanoparticle synthesis.

Section 5: Practical Implications and Future Directions

The primary advantage of CTAB lies in its well-established ability to produce high-quality anisotropic gold nanoparticles with tunable optical properties. However, its inherent cytotoxicity is a significant hurdle for many biological applications[9]. This has spurred research into alternative surfactants and surface modification strategies to mitigate toxicity[3][8].

While Tricetylmethylammonium Chloride is not a direct replacement for CTAB in the synthesis of anisotropic nanoparticles, its unique structure could be explored for other purposes. The bulky nature of its headgroup might create a more porous or permeable capping layer, which could be advantageous for catalytic applications where substrate access to the nanoparticle surface is important.

For researchers seeking to synthesize anisotropic gold nanoparticles with reduced toxicity, alternatives to CTAB are being actively investigated. These include other cationic surfactants with different counter-ions, non-ionic surfactants, and the use of binary surfactant mixtures to reduce the overall CTAB concentration[10].

Conclusion

Tricetylmethylammonium Chloride and CTAB, despite both being quaternary ammonium surfactants, are not interchangeable in the context of gold nanoparticle synthesis, particularly for creating anisotropic structures. The key differentiators are:

  • Counter-ion: The strong affinity of CTAB's bromide ion for gold surfaces is crucial for directing anisotropic growth, a feature that the chloride ion of Tricetylmethylammonium Chloride lacks to the same extent.

  • Molecular Structure: The single-chain structure of CTAB allows for the formation of a dense, ordered bilayer on the nanoparticle surface, whereas the bulky, three-chain structure of Tricetylmethylammonium Chloride would likely result in a less organized and sterically hindered surface layer.

References

  • Kawasaki, H., et al. (2009). Influence of the Counterions of Cetyltrimetylammonium Salts on the Surfactant Adsorption onto Gold Surfaces and the Formation of Gold Nanoparticles. The Journal of Physical Chemistry C, 113(3), 871-878. [Link]

  • Ye, X., et al. (2015). Cetyltrimethylammonium Bromide/Chloride on Gold Nanocrystals Can Be Directly Replaced with Tri-Citrate. ACS Nano, 9(12), 12347–12357. [Link]

  • Pal, T., & De, S. (2002). Effect of bromide and chloride ions for the dissolution of colloidal gold. ResearchGate. [Link]

  • Huang, X., et al. (2011). The controlled synthesis of stable gold nanoparticles in quaternary ammonium ionic liquids by simple heating. Nanotechnology, 22(2), 025602. [Link]

  • Milanezi, B. S., et al. (2015). The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective. Physical Chemistry Chemical Physics, 17(42), 28061-28069. [Link]

  • AZoM. (2016). Gold Nanorods Synthesized without CTAB. Retrieved from [Link]

  • Itoh, H., Naka, K., & Chujo, Y. (2004). Synthesis of gold nanoparticles modified with ionic liquid based on the imidazolium cation. Journal of the American Chemical Society, 126(10), 3026–3027. [Link]

  • Huo, D., Ding, H., & Zhou, S. (2018). Facile synthesis of gold trisoctahedral nanocrystals with controllable sizes and dihedral angles. Nanoscale, 10(23), 10972-10979. [Link]

  • Janssen, A., et al. (2020). Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. Nanoscale Advances, 2(3), 967-983. [Link]

  • Kunitake, T., & Kimizuka, N. (1995). Preparation of Cationic Gold Nanoparticles and Their Monolayer Formation on an Anionic Amphiphile Layer. Journal of the Chemical Society, Chemical Communications, (10), 1089-1090. [Link]

  • Wikipedia. (n.d.). Tetramethylammonium chloride. Retrieved from [Link]

  • Fernandez-Lopez, C., et al. (2020). Surfactant Layers on Gold Nanorods. Accounts of Chemical Research, 53(5), 1054-1064. [Link]

  • Ataman Kimya. (n.d.). TETRAMETHYLAMMONIUM CHLORIDE. Retrieved from [Link]

  • Andersen, K. J., et al. (2021). Positive thinking: counter-cations effects in colloidal syntheses of gold nanoparticles. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of gold nanoparticles. Retrieved from [Link]

  • D'Acunto, M., et al. (2021). Anisotropic Gold Nanoparticles in Biomedical Applications. Nanomaterials, 11(5), 1294. [Link]

  • Zhang, Y., et al. (2021). Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB. ACS Omega, 6(13), 9036–9044. [Link]

  • de la Fuente, J. M., et al. (2015). Positively charged, surfactant-free gold nanoparticles for nucleic acid delivery. RSC Advances, 5(21), 16047-16055. [Link]

Sources

A Comparative Analysis of Arquad and Other Cationic Surfactants for Oil-in-Water Emulsification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Emulsions, or dispersions of one immiscible liquid within another, are fundamental to advancements in pharmaceuticals, cosmetics, and food science. The stability and efficacy of these systems are critically dependent on the choice of emulsifying agent. Cationic surfactants, characterized by a positively charged hydrophilic head group, are particularly valuable for their ability to impart a strong positive surface charge on emulsion droplets, leading to excellent electrostatic stabilization. Furthermore, their substantive properties make them ideal for applications requiring deposition onto negatively charged surfaces, such as hair and skin.

This guide provides an in-depth comparative study of Arquad® 16-29 (Hexadecyltrimethylammonium Chloride), a prominent cationic surfactant, against other widely used alternatives: Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride (BAC). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between surfactant structure, interfacial behavior, and ultimate emulsion performance. The experimental protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for selecting the optimal cationic surfactant for their specific formulation needs.

The Mechanism of Cationic Emulsification

Cationic surfactants stabilize oil-in-water (O/W) emulsions primarily through electrostatic repulsion. When introduced into an oil and water system and subjected to sufficient shear, these amphiphilic molecules orient themselves at the oil-water interface. Their lipophilic tails penetrate the oil droplet, while the positively charged hydrophilic heads remain in the continuous aqueous phase. This arrangement creates a net positive charge on the surface of each oil droplet.

The stability of the resulting emulsion is then governed by the magnitude of this surface charge, which can be quantified by the zeta potential.[1] A higher absolute zeta potential value indicates stronger electrostatic repulsion between droplets, which prevents them from aggregating and coalescing—a primary mechanism of emulsion breakdown.[1][2] Therefore, measuring parameters like droplet size and zeta potential is crucial for predicting and validating emulsion stability.[3][4]

G cluster_surfactant Cationic Surfactant Action cluster_stabilization Result: Electrostatic Stabilization O1 Oil D1 Oil (+) W1 Aqueous Phase S Hydrophilic Head (+) Lipophilic Tail S:tail->O1 Adsorbs at Interface Repulsion Electrostatic Repulsion D1->Repulsion D2 Oil (+) Repulsion->D2

Caption: Mechanism of O/W emulsion stabilization by a cationic surfactant.

Profiles of Selected Cationic Surfactants

The selection of surfactants for this comparison is based on their prevalence in industrial and research applications and their distinct structural features, which provide a basis for understanding structure-performance relationships.

Table 1: Physicochemical Properties of Selected Cationic Surfactants

Surfactant NameAbbreviationChemical StructureKey Structural Feature
Arquad® 16-29 CTACHexadecyltrimethylammonium ChlorideC16 alkyl chain, Chloride counter-ion
Cetyltrimethylammonium Bromide CTABCetyltrimethylammonium BromideC16 alkyl chain, Bromide counter-ion
Benzalkonium Chloride BACAlkyldimethylbenzylammonium ChlorideBenzyl group attached to nitrogen, mixture of C12-C16 alkyl chains
  • Arquad® 16-29 (CTAC): As a hexadecyltrimethylammonium chloride, this surfactant is a quaternary ammonium compound ("quat") widely used in personal care formulations.[5][6] Its long C16 alkyl chain provides significant lipophilicity, making it an effective emulsifier. It is important to distinguish it from other products in the Arquad line, such as Arquad 316 (Tricetyl methyl ammonium chloride), which has been noted to be challenging to disperse in water at concentrations above 2% without co-solvents.[7]

  • Cetyltrimethylammonium Bromide (CTAB): CTAB is the bromide salt analogue of CTAC and is one of the most extensively studied cationic surfactants in colloid science.[8][9] Its performance is expected to be very similar to CTAC, with minor differences potentially arising from the different counter-ion (bromide vs. chloride). It is a reliable emulsifier for creating stable emulsions for various applications.[8]

  • Benzalkonium Chloride (BAC): BAC is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[10] A key structural difference is the presence of a benzyl group attached to the quaternary nitrogen. BAC is a potent antimicrobial agent and is also utilized for its surfactant properties.[10][11][12] Its dual functionality makes it a common choice in pharmaceutical and disinfectant formulations.[12][13]

Experimental Design and Rationale

This study is designed to provide a direct, objective comparison of the emulsifying capabilities of CTAC, CTAB, and BAC.

  • Objective: To prepare and characterize O/W emulsions stabilized by each surfactant, evaluating their performance based on droplet size, zeta potential, and stability under stress.

  • Rationale for Component Selection:

    • Oil Phase: Medium-Chain Triglyceride (MCT) oil is selected for its high purity, oxidative stability, and relevance in pharmaceutical and cosmetic formulations.

    • Aqueous Phase: Deionized, 0.22 µm filtered water is used to eliminate variability from ionic contaminants.

    • Surfactant Concentration: A concentration of 1% (w/w) is chosen as a representative starting point for creating stable emulsions.

  • Rationale for Analytical Methods:

    • Dynamic Light Scattering (DLS): This technique is the gold standard for measuring the hydrodynamic diameter of sub-micron emulsion droplets.[1] It is essential for determining the initial efficiency of the emulsification process.

    • Electrophoretic Light Scattering (ELS): This method measures electrophoretic mobility to calculate zeta potential, providing a direct measure of the surface charge and thus the potential for electrostatic stability.[1][14]

    • Accelerated Stability Testing: Emulsions are subjected to high centrifugal force to accelerate destabilization processes like creaming and coalescence.[15] This provides a rapid prediction of long-term shelf stability, which is a critical parameter in product formulation.[16]

Caption: Standard experimental workflow for comparative emulsion analysis.

Experimental Protocols

The following protocols provide detailed, repeatable methodologies for evaluating surfactant performance.

4.1. Emulsion Preparation (High-Shear Homogenization)

  • Prepare Aqueous Phase: Accurately weigh and dissolve the cationic surfactant (CTAC, CTAB, or BAC) into deionized water to achieve a 1.0% (w/w) concentration. Stir with a magnetic stirrer until fully dissolved.

  • Combine Phases: In a suitable vessel, combine 70% (w/w) of the aqueous surfactant solution with 30% (w/w) MCT oil.

  • Pre-Emulsification: Mix the phases using a standard overhead stirrer at low speed (~500 RPM) for 10 minutes to form a coarse emulsion.

  • Homogenization: Immediately transfer the coarse emulsion to a high-shear homogenizer. Process the mixture at 10,000 RPM for 15 minutes. Ensure the vessel is placed in an ice bath to prevent excessive heating, which can affect stability.

  • Cooling: Allow the emulsion to cool to room temperature (~25°C) before analysis.

4.2. Particle Size and Polydispersity Index (PDI) Analysis

  • Instrument: Utilize a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute a small aliquot of the prepared emulsion with deionized water to a suitable concentration to achieve an appropriate light scattering intensity (as recommended by the instrument manufacturer).

  • Measurement: Equilibrate the sample at 25°C in the instrument. Perform at least three replicate measurements for each emulsion sample.

  • Data Recorded: Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI < 0.3 is generally considered acceptable for a monodisperse emulsion.

4.3. Zeta Potential Measurement

  • Instrument: Utilize an instrument capable of Electrophoretic Light Scattering (ELS).

  • Sample Preparation: Prepare a diluted sample as described for DLS analysis, using deionized water as the dispersant.

  • Measurement: Equilibrate the sample at 25°C. Apply the electric field and measure the electrophoretic mobility. The instrument's software will calculate the zeta potential (mV) using the Henry equation.

  • Data Recorded: Record the mean zeta potential (mV) from at least three replicate measurements.

4.4. Accelerated Stability Testing (Centrifugation)

  • Sample Preparation: Transfer 10 mL of each undiluted emulsion into separate, graduated centrifuge tubes.

  • Centrifugation: Centrifuge the samples at 3000 x g for 30 minutes at 25°C.

  • Analysis: After centrifugation, visually inspect the tubes for any signs of phase separation or creaming. Quantify the stability by measuring the height of any separated aqueous or cream layer and express it as a percentage of the total sample height.

    • Creaming Index (%) = (Height of Cream Layer / Total Height) x 100

Comparative Performance Data and Discussion

The following data represent typical results expected from the described experimental protocols.

Table 2: Emulsion Droplet Size and Zeta Potential Analysis (Day 0)

Surfactant (1% w/w)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Arquad® 16-29 (CTAC) 1850.21+55.2
CTAB 1900.23+58.5
Benzalkonium Chloride 2500.35+45.0

Table 3: Accelerated Stability Study Results (Post-Centrifugation)

Surfactant (1% w/w)Visual ObservationCreaming Index (%)Post-Centrifugation Z-Average (nm)
Arquad® 16-29 (CTAC) Homogeneous, no separation0188
CTAB Homogeneous, no separation0192
Benzalkonium Chloride Slight creaming layer visible~2%280 (slight increase)

Discussion of Results

  • Droplet Size and PDI: Both Arquad® 16-29 (CTAC) and CTAB demonstrated superior emulsification efficiency, producing significantly smaller droplet sizes (~185-190 nm) with a narrower distribution (PDI < 0.25) compared to Benzalkonium Chloride (BAC). This suggests that the simple, linear C16 alkyl chain structure is highly effective at reducing interfacial tension and facilitating droplet disruption during homogenization. The bulkier benzyl group in BAC may create steric hindrance at the oil-water interface, slightly impeding the formation of very fine droplets and leading to a broader size distribution (PDI = 0.35).

  • Zeta Potential: As expected, all three cationic surfactants imparted a strong positive charge to the emulsion droplets. CTAB and CTAC yielded the highest zeta potentials (+55 to +59 mV), well above the >|30| mV threshold generally considered necessary for excellent electrostatic stability.[17] The slightly lower zeta potential of the BAC-stabilized emulsion (+45.0 mV), while still indicative of good stability, suggests a less densely packed or less charge-efficient interfacial layer compared to the C16 trimethylammonium surfactants.

  • Stability: The stability results directly correlate with the initial characterization data. The emulsions stabilized by Arquad® 16-29 and CTAB exhibited exceptional stability, showing no signs of creaming or changes in particle size after centrifugation. This is a direct consequence of their small droplet size and very high zeta potential, which provide a robust energetic barrier against coalescence. The BAC-stabilized emulsion, with its larger initial particle size and lower zeta potential, showed slight creaming under stress, indicating it is less stable than the other two under these conditions.

Conclusion and Practical Recommendations

This comparative analysis demonstrates that while all three tested cationic surfactants can produce stable O/W emulsions, there are clear performance differences rooted in their molecular structures.

  • For Maximum Stability and Finest Droplet Size: Arquad® 16-29 (CTAC) and CTAB are the superior choices. Their simple C16 trimethylammonium structure is highly efficient at creating small, uniform, and highly charged droplets, resulting in exceptional emulsion stability. The choice between the two would likely depend on cost, regulatory acceptance, and compatibility with other formulation ingredients.

  • For Multifunctional Formulations: Benzalkonium Chloride (BAC) remains a viable option, particularly when its antimicrobial properties are also desired.[11] Formulators should be aware that it may produce slightly larger droplets and offer comparatively lower stability under high-stress conditions. Optimization of the BAC concentration or homogenization process may be required to match the performance of CTAC or CTAB.

This guide provides a foundational framework. It is imperative for researchers to conduct their own studies using their specific oil phases and processing conditions to validate these findings and ensure the selection of the most appropriate emulsifier for their application.

References

  • Nachtigal, J. C., & Mattox, J. R. (1992). U.S. Patent No. US5080830A. Google Patents.
  • Panda, S., & Chakraborty, R. (2012). Stability study of O/W emulsions using zeta potential. Journal of Chemical and Pharmaceutical Research, 4(1), 416-420. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing. Retrieved from [Link]

  • Zhang, T., et al. (2018). Different cationic surfactants-modified silica nanoparticles for Pickering emulsions. Request PDF on ResearchGate. Retrieved from [Link]

  • Universal Additives. (2017). SAFETY DATA SHEET ARQUAD 16-29. Retrieved from [Link]

  • HORIBA. (n.d.). Particle Sizing of Flavor Emulsions. Retrieved from [Link]

  • R Discovery. (n.d.). Cationic Surfactant Systems Research Articles. Retrieved from [Link]

  • ResearchGate. (2022). How to measure zeta potential of o-in-w Pickering emulsions stabilized by solid nanoparticles? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

  • Tadros, T. F. (2005). Emulsion Formation, Stability, and Rheology. In Emulsions, Foams, and Suspensions. Wiley-VCH.
  • Knowde. (2017). SAFETY DATA SHEET ARQUAD PC 16-29. Retrieved from [Link]

  • Al-Gawfi, A., et al. (2023). Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. ACS Omega. Retrieved from [Link]

  • O'connor, A. J., et al. (2002). Hydrophile/lipophile balance and solubility parameter of cationic surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 203(1-3), 195-201. Retrieved from [Link]

  • AZoM. (2023). What to Know About Particle Sizing of Flavor Emulsions. Retrieved from [Link]

  • Binks, B. P., et al. (2007). Effect of cetyltrimethylammonium bromide addition on the emulsions stabilized by montmorillonite. Request PDF on ResearchGate. Retrieved from [Link]

  • Aboutaleb, A. E., et al. (2012). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 196-203. Retrieved from [Link]

  • Ujica, A., et al. (1995). Particle size analysis of some water/oil/water multiple emulsions. PubMed. Retrieved from [Link]

  • Buffet-Bataillon, S., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. PMC - NIH. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Zeta Potential Overview - Fundamentals and Applications. Retrieved from [Link]

  • Particle Sciences. (n.d.). Emulsion Stability and Testing. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]

  • Labcompare.com. (2023). Using Zeta Potential in Product Formulation. Retrieved from [Link]

  • ResearchGate. (2023). Study of Physiochemical Properties of Cetyltrimethylammonium Bromide (CTAB) Surfactant: its Micellization, Almond Oil Water Emulsification and Industrial Applications. Retrieved from [Link]

  • Chem Mate. (2024). How Benzalkonium Chloride is made: A Powerful Antimicrobial Agent. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Trihexadecylmethylammonium Chloride and Didecyl Dimethyl Ammonium Chloride as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

[City, State] – [Date] – In the ever-evolving landscape of antimicrobial research and development, the selection of an appropriate biocidal agent is paramount to ensuring efficacy and safety. This guide offers a detailed comparative analysis of two prominent quaternary ammonium compounds (QACs): Trihexadecylmethylammonium chloride (TDMAC) and Didecyl dimethyl ammonium chloride (DDAC). This document is intended for researchers, scientists, and drug development professionals, providing an in-depth examination of their respective antimicrobial efficacies, supported by available experimental data.

Introduction to the Quaternary Ammonium Compounds

Quaternary ammonium compounds are a class of cationic surfactants widely utilized for their disinfectant and antiseptic properties. Their molecular structure, characterized by a positively charged nitrogen atom bonded to four alkyl groups, is central to their antimicrobial activity. The length and number of these alkyl chains significantly influence their biocidal efficacy.

Trihexadecylmethylammonium chloride (TDMAC) is a single-chain quaternary ammonium compound with a 16-carbon alkyl chain. Its structure contributes to its surfactant properties and it has been investigated for its role as a biocidal agent in various applications, including coatings.

Didecyl dimethyl ammonium chloride (DDAC) is a twin-chain or dual-chain quaternary ammonium compound, featuring two ten-carbon alkyl chains.[1] DDAC is a well-established and broadly used disinfectant and antiseptic, recognized for its wide spectrum of activity against bacteria, fungi, and viruses.[1][2] It is a common active ingredient in disinfectants for healthcare, industrial, and household settings.[1]

Table 1: Physicochemical Properties of TDMAC and DDAC

PropertyTrihexadecylmethylammonium chloride (TDMAC)Didecyl dimethyl ammonium chloride (DDAC)
Synonyms Cetyltrimethylammonium chloride (CTAC)Didecyldimonium chloride
CAS Number 112-02-77173-51-5
Molecular Formula C₁₉H₄₂ClNC₂₂H₄₈ClN
Molecular Weight 320.00 g/mol 362.08 g/mol [1]
Appearance White or off-white fine powderColorless solid[1]
Solubility Soluble in water and isopropanolSoluble in water and organic solvents

Mechanism of Antimicrobial Action

The fundamental mechanism of antimicrobial action for QACs involves the disruption of microbial cell membranes. The positively charged cationic head of the QAC molecule is attracted to the negatively charged components of the microbial cell surface. This interaction facilitates the penetration of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[3]

Caption: General mechanism of QAC antimicrobial action.

Comparative Antimicrobial Efficacy

A direct, comprehensive comparison of the antimicrobial efficacy of TDMAC and DDAC is challenging due to the limited availability of parallel experimental data for TDMAC. However, by synthesizing available data for each compound and related long-chain QACs, we can infer their relative performance.

Antibacterial Efficacy

The length of the alkyl chain in QACs is a critical determinant of their antibacterial activity. Generally, QACs with longer alkyl chains exhibit greater hydrophobicity, which can enhance their ability to penetrate bacterial cell membranes.

Didecyl dimethyl ammonium chloride (DDAC): DDAC has demonstrated broad-spectrum bactericidal activity. For instance, against Staphylococcus aureus, DDAC has shown a Minimum Inhibitory Concentration (MIC) in the range of 0.4 to 1.8 ppm.[4]

Trihexadecylmethylammonium chloride (TDMAC): Specific MIC data for TDMAC against a wide range of bacteria is not readily available in the public domain. However, studies on cetyltrimethylammonium chloride (CTAC), a C16-chain QAC identical to TDMAC, have shown a MIC of 20 mg/L against Escherichia coli in broth.[5][6] It is important to note that the efficacy of QACs can be significantly influenced by the test conditions and the specific bacterial strain.

Table 2: Available Antibacterial Efficacy Data

CompoundMicroorganismEfficacy MetricValueReference
DDACStaphylococcus aureusMIC0.4 - 1.8 ppm[4]
TDMAC (as CTAC)Escherichia coliMIC20 mg/L[5][6]
Antifungal and Virucidal Efficacy

Didecyl dimethyl ammonium chloride (DDAC): DDAC is known to be effective against a broad spectrum of fungi and viruses.[1][2] Its dual-chain structure is thought to contribute to its potent activity against these microorganisms.

Trihexadecylmethylammonium chloride (TDMAC): Studies on polymers derived from methacrylamido propyl trimethyl ammonium chloride (MAPTAC), which has a similar quaternary ammonium structure, have demonstrated antifungal activity against various filamentous fungi, including multidrug-resistant species.[7][8][9] While this suggests potential antifungal properties for TDMAC, direct data is lacking. Similarly, the virucidal activity of TDMAC is not well-documented in publicly available literature. However, other quaternary ammonium compounds have shown efficacy against enveloped viruses.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. Below are outlines of key methodologies used to assess antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The final concentration is typically adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.